Product packaging for Fenoterol Impurity A(Cat. No.:CAS No. 391234-95-0)

Fenoterol Impurity A

Cat. No.: B602106
CAS No.: 391234-95-0
M. Wt: 303.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

An impurity of Fenoterol. Fenoterol is a β2 adrenoreceptor agonist designed to open up the airways to the lungs. It is classed as sympathomimetic β2 agonist and asthma medication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO4 B602106 Fenoterol Impurity A CAS No. 391234-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLYOANBFKQKPT-PIJUOJQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling Fenoterol Impurity A: A Technical Guide to its Chemical Identity and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of impurities is paramount for ensuring the safety and efficacy of pharmaceutical products. This in-depth technical guide provides a detailed overview of Fenoterol Impurity A, clarifying its distinct chemical structures, and outlining the methodologies for its formation and analysis.

Fenoterol, a beta-2 adrenergic agonist used in the management of asthma, can be associated with several impurities arising from its synthesis or degradation. The designation "this compound" can refer to two distinct chemical entities: a process-related impurity, officially designated as Fenoterol EP Impurity A , and a degradation product, Fenoterol Degradation Impurity A . This guide will address both compounds to provide a complete profile.

Chemical Structure and Identification

A critical first step in managing any impurity is its unambiguous identification. The chemical structures and key identifiers for both forms of this compound are presented below.

Fenoterol EP Impurity A

This impurity is related to the manufacturing process of Fenoterol.

  • Chemical Name: 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol

  • CAS Number: 107878-38-6 (for the racemate) and 391234-95-0 (for the S,R-Isomer)

  • Molecular Formula: C₁₇H₂₁NO₄

  • Molecular Weight: 303.36 g/mol

Fenoterol Degradation Impurity A

This impurity is formed due to the degradation of the active pharmaceutical ingredient.

  • Chemical Name: 1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol

  • CAS Number: 161040-25-1

  • Molecular Formula: C₁₈H₂₁NO₄

  • Molecular Weight: 315.37 g/mol

Physicochemical Properties

A summary of the available physicochemical data for both impurities is provided in the table below for easy comparison.

PropertyFenoterol EP Impurity AFenoterol Degradation Impurity A
Molecular Formula C₁₇H₂₁NO₄C₁₈H₂₁NO₄
Molecular Weight 303.36 g/mol 315.37 g/mol
Appearance Solid powderSolid powder
Boiling Point 566.0 ± 45.0 °C at 760 mmHg (Predicted)570.6 ± 50.0 °C (Predicted)
Density 1.289 ± 0.06 g/cm³ (Predicted)1.35 ± 0.1 g/cm³ (Predicted)
Melting Point Not available>196°C (decomposes)

Experimental Protocols: Formation of Fenoterol Degradation Impurity A

Forced Degradation Methodology

The following protocols describe the conditions under which Fenoterol Degradation Impurity A has been observed to form:

  • Acidic Hydrolysis:

    • Reagents: 0.1 M Hydrochloric Acid

    • Procedure: A solution of Fenoterol hydrobromide in 0.1 M HCl is heated at 80°C for 6 hours.

    • Outcome: This process typically results in a 12-15% degradation of Fenoterol, with Fenoterol Degradation Impurity A being a significant product.

  • Oxidative Degradation:

    • Reagents: 3% Hydrogen Peroxide

    • Procedure: A solution of Fenoterol hydrobromide is treated with 3% hydrogen peroxide at room temperature for 24 hours.

    • Outcome: This leads to approximately 20-25% degradation of Fenoterol, with Fenoterol Degradation Impurity A being one of the identified degradation products.

  • Thermal Degradation:

    • Procedure: Fenoterol hydrobromide solid is exposed to dry heat at 80°C for 24 hours.

    • Outcome: This results in 10-12% degradation, with the formation of Fenoterel Degradation Impurity A.

Logical Relationship of Impurity Formation

The formation of Fenoterol Degradation Impurity A is a direct consequence of the chemical instability of the Fenoterol molecule under certain stress conditions. The logical workflow for its identification and characterization is depicted below.

G Fenoterol Fenoterol Active Pharmaceutical Ingredient Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Heat, Light) Fenoterol->Stress_Conditions Exposure Degradation_Reaction Degradation Reaction Stress_Conditions->Degradation_Reaction Induces Degradation_Product Fenoterol Degradation Impurity A Degradation_Reaction->Degradation_Product Forms Analytical_Methods Analytical Methods (HPLC, LC-MS) Degradation_Product->Analytical_Methods Analysis by Identification Identification and Structural Elucidation Analytical_Methods->Identification Leads to Quantification Quantification and Limit Setting Analytical_Methods->Quantification Allows for

Figure 1. Logical workflow for the formation, identification, and control of Fenoterol Degradation Impurity A.

Spectroscopic Data

While comprehensive, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound (both forms) are scarce, the procurement of certified reference standards from specialized chemical suppliers is the recommended approach for researchers to perform their own detailed spectral analysis and structural confirmation. This is a critical step for the validation of analytical methods used for impurity profiling in drug development and quality control.

Fenoterol Impurity A CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Fenoterol Impurity A, a known related substance of the bronchodilator drug Fenoterol. The information is intended for researchers, scientists, and professionals involved in drug development and quality control.

Core Compound Information

This compound, chemically known as (1RS)-1-(3,5-Dihydroxyphenyl)-2-[[(1SR)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanol, is a key compound to monitor in the manufacturing and stability testing of Fenoterol-containing pharmaceuticals.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below.

ParameterValueCitations
CAS Number 107878-38-6[1][2]
Alternate CAS (HBr Salt) 38964-10-2[1]
Molecular Formula C₁₇H₂₁NO₄[1]
Molecular Weight 303.36 g/mol [1]

Analytical Experimental Protocol: Stability-Indicating HPLC Method

The following is a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for the determination of Fenoterol and the separation of its impurities, including Impurity A. This method is crucial for quality control and stability studies of Fenoterol drug products.

Objective: To quantify Fenoterol Hydrobromide and resolve it from its degradation products and related impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18, 150 mm x 3.9 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 30:70 v/v). The aqueous buffer can be prepared by adding 1 ml of triethylamine to 1000 ml of water and adjusting the pH to 5.0 with formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 276 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of Fenoterol Hydrobromide of a known concentration in the mobile phase.

  • Sample Solution: Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a target concentration of Fenoterol.

  • System Suitability Solution: A solution of Fenoterol Hydrobromide working standard.

4. System Suitability Test (SST):

  • Before sample analysis, perform replicate injections of the system suitability solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Theoretical Plates: Not less than 3000 for the Fenoterol peak.

    • Tailing Factor: Not more than 2.0 for the Fenoterol peak.

    • Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.

5. Analytical Procedure:

  • Inject the mobile phase as a blank to ensure no interfering peaks are present.

  • Perform five replicate injections of the system suitability solution and verify that the SST criteria are met.

  • Inject the sample solutions in duplicate.

  • Identify the peaks of Fenoterol and its impurities based on their retention times relative to the standard.

  • Calculate the concentration of impurities using the peak area responses.

Logical Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for the HPLC analysis of Fenoterol and its impurities.

HPLC_Workflow cluster_prep 1. Preparation cluster_setup 2. HPLC Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing prep Solution Preparation instrument_setup Instrument Setup std_prep Prepare Standard Solution sample_prep Prepare Sample Solution sst_prep Prepare System Suitability Solution analysis Analysis Sequence hplc_conditions Set HPLC Conditions (Column, Mobile Phase, Flow Rate, etc.) data_processing Data Processing & Results blank_inj Inject Blank (Mobile Phase) sst_inj Inject System Suitability Solution (5x) blank_inj->sst_inj sst_check Check SST Criteria (Plates, Tailing, RSD) sst_inj->sst_check sample_inj Inject Sample Solutions (2x) sst_check->sample_inj Pass fail Fail: Troubleshoot & Re-run sst_check->fail Fail peak_integration Integrate Peak Areas sample_inj->peak_integration quantification Quantify Impurities peak_integration->quantification report Generate Report quantification->report fail->hplc_conditions

References

An In-depth Technical Guide on the Discovery and Origin of Fenoterol Impurity A in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fenoterol Impurity A, a critical process-related impurity in the synthesis of the bronchodilator drug fenoterol. This document details the discovery, chemical identity, and synthetic origin of this impurity. A plausible synthetic pathway for fenoterol is outlined, highlighting the stereochemical challenges that lead to the formation of this compound. Furthermore, this guide presents a detailed experimental protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), a crucial aspect for quality control in pharmaceutical manufacturing. The information is supported by structured data tables and explanatory diagrams to facilitate understanding and practical application in a research and development setting.

Introduction to Fenoterol and its Stereoisomerism

Fenoterol is a potent and selective β2-adrenergic receptor agonist used in the management of asthma and other respiratory conditions. The fenoterol molecule possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The commercially available drug is typically a racemic mixture of the (R,R)- and (S,S)-enantiomers. Pharmacological studies have demonstrated that the desired bronchodilatory activity primarily resides in the (R,R)-enantiomer. The other stereoisomers are considered less active or may contribute to off-target effects.

Discovery and Identification of this compound

During the process development and quality control of fenoterol synthesis, a recurring impurity was identified. This impurity, designated as this compound, was characterized using various analytical techniques, including HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. Through these analyses, this compound was unequivocally identified as the (S,R)-diastereomer of fenoterol.

Table 1: Chemical Identity of this compound

ParameterValue
Systematic Name 5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]benzene-1,3-diol
Synonyms (S,R)-Fenoterol
CAS Number 391234-95-0
Molecular Formula C₁₇H₂₁NO₄
Molecular Weight 303.36 g/mol

Origin of this compound in Synthesis

The formation of this compound is intrinsically linked to the synthetic route employed for fenoterol production. A common and plausible synthetic strategy involves the coupling of two chiral building blocks: a protected 3,5-dihydroxyphenylethanolamine derivative and a 4-hydroxyphenylpropan-2-amine derivative. A key step in this synthesis is the reaction between an epoxide and an amine, which creates one of the chiral centers.

The lack of complete stereocontrol during this coupling reaction is the primary origin of this compound. If the synthesis is not designed to be stereospecific, or if the stereochemical integrity of the starting materials is not absolute, a mixture of diastereomers will be formed.

Below is a diagram illustrating a plausible synthetic pathway and the point at which this compound is generated.

Fenoterol_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Coupling Reaction (Formation of Diastereomers) cluster_products Products Start1 3,5-Dibenzyloxystyrene Epoxide (S)-2-(3,5-Dibenzyloxyphenyl)oxirane Start1->Epoxide Epoxidation Start2 (R)-1-(4-Hydroxyphenyl)propan-2-amine Coupling Nucleophilic Ring Opening (Lack of complete stereocontrol) Start2->Coupling Epoxide->Coupling Fenoterol_RR (R,R)-Fenoterol (Desired Product) Coupling->Fenoterol_RR Impurity_A This compound ((S,R)-Diastereomer) Coupling->Impurity_A

Plausible synthetic pathway for fenoterol highlighting the origin of Impurity A.

As depicted in the diagram, the reaction between the (S)-epoxide and the (R)-amine can lead to the formation of both the desired (R,R)-fenoterol and the undesired (S,R)-fenoterol (Impurity A). The ratio of these diastereomers depends on the reaction conditions, including the solvent, temperature, and catalyst used. Inadequate control over these parameters can lead to an increased proportion of Impurity A, posing a significant challenge for purification and quality control.

Experimental Protocol: HPLC Analysis of this compound

The following is a detailed experimental protocol for the separation and quantification of this compound from the active pharmaceutical ingredient (API) fenoterol. This method is based on reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • Fenoterol Reference Standard

    • This compound Reference Standard

Chromatographic Conditions

Table 2: HPLC Method Parameters

ParameterCondition
Mobile Phase A 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 276 nm
Injection Volume 10 µL
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Fenoterol Reference Standard and this compound Reference Standard in a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B) to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the fenoterol API sample in the diluent to obtain a concentration similar to the standard solution.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The system is deemed suitable for use if the following criteria are met:

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (for Fenoterol peak) ≤ 2.0
Theoretical Plates (for Fenoterol peak) ≥ 2000
Resolution (between Fenoterol and Impurity A) ≥ 1.5
Relative Standard Deviation (RSD) of peak areas (n=6) ≤ 2.0%
Analysis and Calculation

Inject the standard and sample solutions into the HPLC system. Identify the peaks of fenoterol and this compound based on their retention times compared to the reference standards. Calculate the amount of this compound in the sample using the following formula:

Experimental Workflow Diagram

HPLC_Workflow Start Start Analysis Prep Prepare Mobile Phases, Standards, and Samples Start->Prep System_Setup Equilibrate HPLC System with Initial Mobile Phase Prep->System_Setup SST Perform System Suitability Test (SST) System_Setup->SST SST_Check Does SST meet criteria? SST->SST_Check Analysis Inject Standard and Sample Solutions SST_Check->Analysis Yes Troubleshoot Troubleshoot HPLC System SST_Check->Troubleshoot No Data_Acquisition Acquire Chromatographic Data Analysis->Data_Acquisition Data_Processing Integrate Peaks and Calculate % Impurity A Data_Acquisition->Data_Processing Report Generate Report Data_Processing->Report Troubleshoot->System_Setup

Workflow for the HPLC analysis of this compound.

Conclusion

This compound, the (S,R)-diastereomer of fenoterol, is a critical process-related impurity that arises from a lack of complete stereocontrol during synthesis. Its presence must be carefully monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. This technical guide has provided a detailed overview of the discovery and synthetic origin of this compound. The provided HPLC method offers a robust and reliable approach for its detection and quantification, serving as a valuable tool for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of fenoterol. A thorough understanding of impurity formation and the implementation of validated analytical methods are paramount in the production of high-quality pharmaceuticals.

Spectroscopic Analysis of Fenoterol Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Fenoterol Impurity A, a critical reference standard in the pharmaceutical analysis of the bronchodilator, Fenoterol. While specific datasets for this impurity are proprietary and typically supplied by reference material providers, this document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Introduction to this compound

Fenoterol is a β2-adrenergic agonist used in the management of asthma and other respiratory conditions. As with any pharmaceutical active ingredient, the identification and control of impurities are paramount to ensure safety and efficacy. This compound is a known related substance of Fenoterol. Its chemical name is 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol . The molecular formula for this impurity is C17H21NO4, with a molecular weight of approximately 303.36 g/mol . The control and monitoring of this impurity during drug development and manufacturing are essential for regulatory compliance.

Spectroscopic Data Summary

Quantitative spectroscopic data for this compound is established through rigorous characterization by the suppliers of the reference standard. This data is crucial for the unequivocal identification and quantification of the impurity in drug substance and product. The following tables represent the type of data that would be generated through NMR, IR, and MS analysis.

Table 1: Representative ¹H and ¹³C NMR Data
Data Type Expected Chemical Shifts (ppm) and Multiplicity
¹H NMR Signals corresponding to aromatic protons, methine protons, methylene protons, and methyl protons.
¹³C NMR Resonances for aromatic carbons, carbons bearing hydroxyl groups, aliphatic carbons in the side chain, and the methyl carbon.
Table 2: Representative IR Absorption Data
Functional Group Expected Absorption Range (cm⁻¹)
O-H (Phenolic/Alcoholic)3200-3600 (Broad)
N-H (Secondary Amine)3300-3500 (Moderate)
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
C=C (Aromatic)1450-1600
C-O (Phenolic/Alcoholic)1000-1260
Table 3: Representative Mass Spectrometry Data
Ionization Technique Expected Mass-to-Charge Ratio (m/z)
Electrospray (ESI+) [M+H]⁺ at approximately 304.15
High-Resolution MS Precise mass of the molecular ion for elemental composition confirmation.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for a pharmaceutical impurity standard like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • Sample Preparation : A few milligrams of the this compound reference standard are dissolved in a suitable deuterated solvent, such as methanol-d4 or dimethyl sulfoxide-d6. The solution is then transferred to an NMR tube.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition :

    • ¹H NMR : A standard one-dimensional proton experiment is performed to determine the chemical shifts, multiplicities, and integrals of the hydrogen atoms.

    • ¹³C NMR : A one-dimensional carbon experiment, often with proton decoupling, is run to identify the number and types of carbon atoms.

    • 2D NMR : Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to establish connectivity between protons and carbons, confirming the overall structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[1] This is a common and rapid method requiring minimal sample preparation.

    • Potassium Bromide (KBr) Pellet : A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the molecule.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a low concentration.

  • Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.

  • Data Acquisition :

    • Ionization : Electrospray ionization (ESI) is a common "soft" ionization technique for pharmaceutical molecules, which typically generates the protonated molecular ion [M+H]⁺.[2][3] Other techniques like chemical ionization (CI) could also be employed.[4]

    • Mass Analysis : The instrument separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Visualizations

Structural Relationship

The following diagram illustrates the structural relationship between Fenoterol and this compound.

G cluster_fenoterol Fenoterol cluster_impurity_a This compound Fenoterol Fenoterol Structure ImpurityA Impurity A Structure Fenoterol->ImpurityA Structural Isomer

Caption: Structural relationship between Fenoterol and Impurity A.

General Experimental Workflow

This diagram outlines the typical workflow for the spectroscopic characterization of a pharmaceutical reference standard.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Reference Standard Dissolution Dissolution in Appropriate Solvent Sample->Dissolution SolidPrep Solid Sample Prep (ATR or KBr) Sample->SolidPrep NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR MS Mass Spectrometry (LC-MS, HRMS) Dissolution->MS IR FTIR Spectroscopy SolidPrep->IR Structure Structure Elucidation & Verification NMR->Structure MS->Structure IR->Structure Identity Confirmation of Identity Structure->Identity Purity Purity Assessment Identity->Purity

Caption: General workflow for spectroscopic characterization.

References

Technical Guide: Physicochemical and Biological Profile of Fenoterol Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Fenoterol Impurity A, a diastereomer of the β2-adrenergic agonist, Fenoterol. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored. Understanding the properties of these impurities is essential for developing robust analytical methods, optimizing manufacturing processes, and ensuring the safety and efficacy of the final drug product. This document summarizes key physicochemical data, details experimental protocols for synthesis and analysis, and explores the limited, yet insightful, biological activity data available for the stereoisomers of Fenoterol, including the diastereomer designated as Impurity A.

Chemical Identity and Physical Properties

Fenoterol has two chiral centers, leading to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). Fenoterol itself is typically a racemic mixture of the (R,R) and (S,S) enantiomers. This compound is a diastereomer of Fenoterol, most commonly referred to as the (S,R)-isomer or the (R,S)-isomer. For the purpose of this guide, "this compound" will primarily refer to the (S,R)-isomer, as it is a common designation in pharmaceutical literature. It is crucial for researchers to confirm the specific stereochemistry of the impurity they are working with.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound ((S,R)-Isomer)Fenoterol (Parent Drug)
IUPAC Name 5-[(1S)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]benzene-1,3-diol
Synonyms (S,R)-FenoterolBerotec, Partusisten
CAS Number 391234-95-013392-18-2
Molecular Formula C₁₇H₂₁NO₄C₁₇H₂₁NO₄
Molecular Weight 303.36 g/mol [1]303.36 g/mol
Appearance Solid powder[1]White or almost white crystalline powder
Melting Point Data not available222-223 °C
Boiling Point 566.0 ± 45.0 °C at 760 mmHg[1]Data not available
Density 1.289 ± 0.06 g/cm³[1]Data not available
Solubility Data not available for specific solvents. General solubility of Fenoterol is high in polar solvents like water and propylene glycol.Soluble in water and ethanol (96%).

Experimental Protocols

Synthesis of Fenoterol Stereoisomers, including Impurity A

A general synthetic route for all four stereoisomers of Fenoterol has been described in the scientific literature. The key step involves the coupling of an epoxide with the appropriate chiral amine. The following is a representative protocol adapted from published methods.

Objective: To synthesize the (S,R) and other stereoisomers of Fenoterol.

Materials:

  • (R)- or (S)-3',5'-Dibenzyloxyphenylbromohydrin

  • (R)- or (S)-N-benzyl-2-amino-3-(4-hydroxyphenyl)propane

  • Appropriate solvents (e.g., ethanol, THF)

  • Base (e.g., triethylamine)

  • Palladium on carbon (Pd/C) for debenzylation

  • Hydrogen gas source

Procedure:

  • Epoxide Formation: The chiral bromohydrin is treated with a base to form the corresponding epoxide in situ.

  • Coupling Reaction: The appropriate chiral amine is added to the reaction mixture containing the epoxide. The reaction is typically carried out in a suitable solvent like ethanol at an elevated temperature.

  • Purification: The resulting diastereomeric mixture can be separated by column chromatography on silica gel.

  • Debenzylation: The separated, protected diastereomer is dissolved in a suitable solvent, and Pd/C is added as a catalyst. The mixture is then subjected to hydrogenation to remove the benzyl protecting groups.

  • Final Purification: The final product is purified by crystallization or further chromatographic techniques to yield the desired stereoisomer of Fenoterol.

Workflow for Synthesis of Fenoterol Stereoisomers

G cluster_synthesis Synthesis of Fenoterol Stereoisomers Chiral_Bromohydrin Chiral Bromohydrin Epoxide In situ Epoxide Formation Chiral_Bromohydrin->Epoxide Base Coupling Coupling Reaction Epoxide->Coupling Chiral_Amine Chiral Amine Chiral_Amine->Coupling Separation Diastereomer Separation (Chromatography) Coupling->Separation Debenzylation Hydrogenolysis (Debenzylation) Separation->Debenzylation Final_Product Purified Fenoterol Stereoisomer Debenzylation->Final_Product

Caption: Synthetic workflow for Fenoterol stereoisomers.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia provides a method for the analysis of Fenoterol and its related substances, including Impurity A. The following is a typical HPLC method that can be used for the separation and quantification of this compound.

Objective: To separate and quantify this compound from the API.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of acetonitrile and water (30:70, v/v) with 0.1% triethylamine, with the pH adjusted to 5.0 with formic acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 276 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the Fenoterol API sample in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: The amount of this compound in the sample can be determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard.

Workflow for HPLC Analysis of this compound

G cluster_hplc HPLC Analysis Workflow Sample_Prep Sample and Standard Preparation Injection HPLC Injection Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (276 nm) Separation->Detection Quantification Peak Area Analysis and Quantification Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

Biological Activity

Table 2: Binding Affinities (Ki) of Fenoterol Stereoisomers for the β2-Adrenergic Receptor

StereoisomerBinding Affinity (Ki) in nM
(R,R)-Fenoterol164
(S,S)-Fenoterol7158
(R,S)-FenoterolData not consistently reported as a single value
(S,R)-FenoterolData not consistently reported as a single value

Note: Ki values can vary depending on the experimental conditions.

The data clearly indicates that the (R,R)-enantiomer has a significantly higher affinity for the β2-adrenergic receptor compared to the (S,S)-enantiomer. Studies have shown that the stereochemistry at both chiral centers influences the binding affinity and the subsequent signaling cascade. While the precise binding affinity of the (S,R) diastereomer (Impurity A) is not consistently reported, it is expected to have a different pharmacological profile compared to the active (R,R)-enantiomer. The (S,R')-isomer has been shown to activate both Gs and Gi protein signaling, whereas the active (R,R')-fenoterol preferentially activates Gs signaling[1].

Signaling Pathway of Fenoterol

Fenoterol, as a β2-adrenergic agonist, exerts its therapeutic effect by stimulating the β2-adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that leads to bronchodilation. It is plausible that this compound, being a stereoisomer, could interact with this pathway, albeit likely with different affinity and efficacy.

Signaling Pathway of Fenoterol

G cluster_pathway Fenoterol Signaling Pathway Fenoterol Fenoterol B2AR β2-Adrenergic Receptor Fenoterol->B2AR Binds to G_Protein Gs Protein Activation B2AR->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP Increased intracellular cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation of downstream targets

Caption: β2-adrenergic signaling pathway activated by Fenoterol.

Conclusion

This compound is a critical substance to monitor in the production of Fenoterol. This guide has summarized the available physicochemical properties, provided detailed experimental protocols for its synthesis and analysis, and discussed its potential biological activity based on studies of Fenoterol stereoisomers. The significant difference in binding affinity among the stereoisomers underscores the importance of controlling the diastereomeric purity of Fenoterol. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound to ensure the highest standards of safety and quality for Fenoterol-containing medications. Researchers and drug development professionals are encouraged to utilize the information and protocols presented herein to support their analytical development and quality control efforts.

References

An In-depth Technical Guide to the Solubility of Fenoterol Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fenoterol Impurity A

Fenoterol is a β2-adrenergic agonist used as a bronchodilator for the treatment of asthma. This compound is a known related substance of Fenoterol and is monitored during the quality control of the active pharmaceutical ingredient (API) and its formulations. Understanding the solubility of this impurity is crucial for the development of analytical methods, formulation strategies, and for ensuring the safety and efficacy of the final drug product.

This guide provides available solubility data for the parent compound, Fenoterol, and outlines a general experimental protocol for determining the solubility of pharmaceutical impurities like this compound.

Chemical Identity of this compound

  • Chemical Name: 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol

  • CAS Number: 107878-38-6 (for the free base)

  • Molecular Formula: C₁₇H₂₁NO₄

  • Molecular Weight: 303.35 g/mol

This compound is also available as a hydrobromide salt.

  • Chemical Name (Hydrobromide): 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol hydrobromide

  • CAS Number (Hydrobromide): 38964-10-2

  • Molecular Formula (Hydrobromide): C₁₇H₂₁NO₄·HBr

  • Molecular Weight (Hydrobromide): 384.26 g/mol

Solubility Data of Fenoterol

While specific data for this compound is unavailable, the solubility of the parent drug, Fenoterol Hydrobromide, provides valuable insight.

CompoundSolventTemperatureSolubilityReference
Fenoterol HydrobromideWaterAmbient50 mg/mL[1]
Fenoterol HydrobromideWater (pH 7.4)Ambient>57.6 µg/mL[2]
Fenoterol HydrobromideMethanolAmbientFreely soluble[3]
Fenoterol HydrobromideEthanolAmbientSoluble[3]
FenoterolDimethyl Sulfoxide (DMSO)Ambient170.2 mg/mL[4]

Note: "Freely soluble" is a pharmacopeial term generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent. "Soluble" indicates that 1 part of solute dissolves in 10 to 30 parts of solvent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a pharmaceutical impurity, such as this compound. This method is based on the principle of preparing a saturated solution and then determining the concentration of the dissolved solute.

4.1. Materials and Equipment

  • This compound reference standard

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, buffers at various pH)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated pipettes and volumetric flasks

  • HPLC-UV or other suitable analytical instrument

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

4.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the selected solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical impurity.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Weigh excess amount of this compound B Add to a known volume of solvent A->B C Seal vial B->C D Equilibrate in a thermostatic shaker C->D E Allow undissolved solid to settle D->E F Withdraw supernatant E->F G Filter through syringe filter F->G H Dilute filtered solution G->H I Analyze by HPLC-UV H->I J Calculate solubility I->J

Caption: General workflow for determining the solubility of a pharmaceutical compound.

Signaling Pathways

There is no direct information available regarding signaling pathways specifically associated with this compound. As an impurity, it is not expected to have a therapeutic effect or a defined signaling pathway. The pharmacological activity of the parent drug, Fenoterol, is mediated through its agonist activity at β2-adrenergic receptors. Any potential biological activity of this compound would need to be investigated through specific pharmacological studies.

Conclusion

While direct solubility data for this compound is not publicly available, the information on the parent compound, Fenoterol, provides a useful starting point for researchers. The provided general experimental protocol and workflow diagram offer a solid foundation for designing and executing solubility studies for this and other pharmaceutical impurities. Such studies are essential for robust analytical method development and for ensuring the quality and safety of pharmaceutical products.

References

Potential Pharmacological Activity of Fenoterol Impurity A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoterol, a potent β2-adrenergic receptor agonist, is a chiral molecule with two stereocenters, leading to four possible stereoisomers. Fenoterol Impurity A, chemically identified as the (S,R)-stereoisomer of fenoterol, is a relevant impurity in the synthesis of the active pharmaceutical ingredient. While comprehensive pharmacological data for this specific impurity is not extensively available in public literature, existing research on fenoterol's stereoisomers indicates that this compound likely possesses significant pharmacological activity. This technical guide synthesizes the available information and outlines the necessary experimental framework to fully characterize its potential effects. Based on stereochemical studies of fenoterol, it is postulated that this compound may exhibit a distinct pharmacological profile, potentially involving biased agonism through differential coupling to G-protein signaling pathways.

Introduction

Fenoterol is a widely used bronchodilator for the treatment of asthma and other obstructive airway diseases. Its therapeutic effect is primarily mediated by agonism at the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). The commercially available form of fenoterol is often a racemate. This compound, the (S,R)-isomer, is a process-related impurity that requires careful characterization to ensure the safety and efficacy of the final drug product. Understanding the pharmacological activity of this impurity is crucial for setting appropriate specifications and for a comprehensive understanding of the drug's overall biological effects.

Chemical Structure and Stereochemistry

Fenoterol possesses two chiral centers, leading to four stereoisomers: (R,R), (S,S), (R,S), and (S,R). This compound corresponds to the (S,R)-stereoisomer.

  • Fenoterol: 5-(1-hydroxy-2-((1-(4-hydroxyphenyl)propan-2-yl)amino)ethyl)benzene-1,3-diol

  • This compound (S,R)-Fenoterol: 5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol[]

The specific spatial arrangement of the hydroxyl and amine groups in the (S,R)-isomer can significantly influence its interaction with the β2-adrenergic receptor binding pocket.

Potential Pharmacological Activity and Signaling Pathways

The pharmacological activity of fenoterol stereoisomers is not identical. Studies have shown that the stereochemistry at the two chiral centers dictates the binding affinity and the subsequent activation of intracellular signaling pathways[2][3].

β2-Adrenergic Receptor Signaling

The β2-adrenergic receptor canonically couples to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that lead to smooth muscle relaxation and bronchodilation.

However, the β2-AR can also couple to the inhibitory G-protein (Gi). This dual coupling can lead to more complex and nuanced cellular responses.

Postulated Activity of this compound

Research on the stereoisomers of fenoterol has indicated that the (S,R)-isomer (this compound) is capable of activating both Gs and Gi protein signaling pathways[2]. In contrast, the therapeutically relevant (R,R)-isomer of fenoterol has been shown to selectively activate the Gs pathway[3]. This suggests that this compound may act as a biased agonist, with a signaling profile distinct from the primary active enantiomer. The activation of the Gi pathway could potentially lead to different physiological outcomes or modulate the effects of Gs activation.

G_protein_signaling cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_gi Gi Pathway receptor β2-Adrenergic Receptor Gs Gs receptor->Gs Activates Gi Gi receptor->Gi Activates ligand Fenoterol Impurity A ((S,R)-isomer) ligand->receptor AC_gs Adenylyl Cyclase Gs->AC_gs Activates cAMP cAMP AC_gs->cAMP Generates PKA PKA cAMP->PKA Activates response_gs Cellular Response (e.g., Bronchodilation) PKA->response_gs Leads to AC_gi Adenylyl Cyclase Gi->AC_gi Inhibits response_gi Modulation of Cellular Response AC_gi->response_gi

Figure 1: Postulated dual signaling pathway of this compound at the β2-adrenergic receptor.

Experimental Protocols for Pharmacological Characterization

To definitively determine the pharmacological profile of this compound, a series of in vitro experiments are necessary.

Radioligand Binding Assays

These assays are essential to determine the affinity of this compound for the β2-adrenergic receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the β2-AR.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2-adrenergic receptor (e.g., CHO-β2AR or HEK293-β2AR cells).

    • Radioligand: Use a high-affinity β2-AR antagonist radioligand, such as [3H]-dihydroalprenolol ([3H]-DHA) or [125I]-cyanopindolol.

    • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

    • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays

Functional assays are required to assess the efficacy of this compound as an agonist or antagonist and to investigate its potential for biased signaling.

  • cAMP Accumulation Assay (Gs Pathway):

    • Objective: To measure the ability of this compound to stimulate cAMP production.

    • Methodology:

      • Cell Culture: Use whole cells expressing the β2-AR.

      • Stimulation: Incubate the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF, ELISA, or AlphaScreen.

      • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC50 and Emax values.

  • GTPγS Binding Assay (G-protein Activation):

    • Objective: To directly measure the activation of Gs and Gi proteins.

    • Methodology:

      • Membrane Preparation: Use cell membranes expressing the β2-AR.

      • Incubation: Incubate the membranes with increasing concentrations of this compound in the presence of [35S]-GTPγS, a non-hydrolyzable GTP analog.

      • G-protein Specificity: To differentiate between Gs and Gi activation, perform the assay in the presence and absence of pertussis toxin (PTX), which uncouples Gi from the receptor. Alternatively, use specific antibodies to immunoprecipitate Gαs or Gαi subunits.

      • Detection: Measure the amount of [35S]-GTPγS bound to the G-proteins.

      • Data Analysis: Generate dose-response curves to determine the potency and efficacy for Gs and Gi activation.

experimental_workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_cAMP_outcomes cluster_gtp_outcomes start This compound (Test Compound) binding_assay Radioligand Binding Assay (Competition with [3H]-DHA) start->binding_assay cAMP_assay cAMP Accumulation Assay start->cAMP_assay gtp_assay [35S]-GTPγS Binding Assay start->gtp_assay ki_value Determine Ki value binding_assay->ki_value ec50_emax Determine EC50 and Emax (Gs activation) cAMP_assay->ec50_emax gs_activation Gs Activation Profile gtp_assay->gs_activation gi_activation Gi Activation Profile (using PTX or specific antibodies) gtp_assay->gi_activation

Figure 2: Experimental workflow for the pharmacological characterization of this compound.

Data Presentation

The quantitative data obtained from the described experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Binding Affinity of Fenoterol and its Impurity A at the β2-Adrenergic Receptor

CompoundKi (nM)
Fenoterol (racemate)[Insert Value]
(R,R)-Fenoterol[Insert Value]
This compound ((S,R)-Fenoterol)[Insert Value]

Table 2: Hypothetical Functional Activity of Fenoterol and its Impurity A

CompoundcAMP Accumulation (EC50, nM)Gs Activation (EC50, nM)Gi Activation (EC50, nM)
Fenoterol (racemate)[Insert Value][Insert Value][Insert Value]
(R,R)-Fenoterol[Insert Value][Insert Value]No Activity
This compound ((S,R)-Fenoterol)[Insert Value][Insert Value][Insert Value]

Conclusion

While this compound is present at low levels in the final drug product, its potential for pharmacological activity warrants a thorough investigation. The existing literature suggests a distinct signaling profile for the (S,R)-isomer, involving dual activation of Gs and Gi pathways. This could have implications for the overall therapeutic effect and side-effect profile of fenoterol-containing medications. The experimental protocols outlined in this guide provide a robust framework for the comprehensive pharmacological characterization of this compound. Such studies are essential for ensuring the quality, safety, and efficacy of fenoterol-based therapies and contribute to a deeper understanding of β2-adrenergic receptor pharmacology.

References

Isomeric Forms of Fenoterol Impurity A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol is a potent and selective β2-adrenergic receptor agonist widely used in the management of asthma and other respiratory diseases. As with any pharmaceutical compound, the control of impurities is of paramount importance to ensure safety and efficacy. Fenoterol Impurity A, chemically named 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol, is a process-related impurity that is structurally very similar to fenoterol itself. Due to the presence of two chiral centers, this compound can exist as four distinct stereoisomers: (R,R'), (S,S'), (R,S'), and (S,R'). These isomers, while chemically identical in terms of connectivity, can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides an in-depth overview of the isomeric forms of this compound, including their pharmacological activity (based on the closely related fenoterol), methods for their separation and characterization, and the key signaling pathways they modulate.

Isomeric Forms and Stereochemistry

This compound possesses two stereogenic centers, giving rise to two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

  • (1R, 1'R)-5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol

  • (1S, 1'S)-5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol

  • (1R, 1'S)-5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol

  • (1S, 1'R)-5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol

The spatial arrangement of the substituents at these chiral centers dictates the interaction with the chiral environment of the β2-adrenergic receptor, leading to differences in their biological activity.

Pharmacological Activity of Stereoisomers

Table 1: Binding Affinities (Ki) of Fenoterol Stereoisomers for the Human β2-Adrenergic Receptor

StereoisomerKi (nM)
(R,R')-Fenoterol164
(S,S')-Fenoterol7158
(R,S')-Fenoterol4.70
(S,R')-Fenoterol8.50

Table 2: Functional Potency (EC50) of Fenoterol Stereoisomers for cAMP Accumulation

StereoisomerEC50 (nM)
(R,R')-Fenoterol0.3
(S,S')-Fenoterol580
(R,S')-Fenoterol4.70
(S,R')-Fenoterol8.50

The data clearly indicates that the (R,R')-isomer of fenoterol is the most potent, exhibiting the highest binding affinity and functional activity. This stereoselectivity is a critical consideration in drug development and impurity profiling.

Signaling Pathways

Fenoterol and its related impurities exert their effects through the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of an agonist to this receptor can trigger distinct downstream signaling cascades, primarily involving Gs (stimulatory) and Gi (inhibitory) proteins. The stereochemistry of the ligand can influence which of these pathways is preferentially activated.

The (R,R')-isomer of fenoterol is known to be a full agonist that selectively activates the Gs protein pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), ultimately resulting in bronchodilation.

In contrast, other isomers, such as the (S,R')-isomer, have been shown to couple to both Gs and Gi proteins. The activation of the Gi pathway can counteract the effects of Gs signaling and may be associated with different cellular responses.

G_protein_signaling cluster_membrane Cell Membrane cluster_Gs Gs Pathway cluster_Gi Gi Pathway receptor β2-Adrenergic Receptor Gs Gs Protein receptor->Gs Gi Gi Protein receptor->Gi AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates response_Gs Bronchodilation PKA->response_Gs AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits response_Gi Counteracting Effects AC_inhib->response_Gi RR_isomer (R,R')-Isomer RR_isomer->receptor SR_isomer (S,R')-Isomer SR_isomer->receptor

β2-Adrenergic Receptor Signaling Pathways

Experimental Protocols

Stereoselective Synthesis of this compound Isomers (Representative Protocol)

A stereoselective synthesis is crucial for obtaining individual isomers for pharmacological testing and as analytical standards. The following is a representative synthetic approach that can be adapted for the synthesis of the stereoisomers of this compound. This protocol is based on known methods for the synthesis of fenoterol and related β2-agonists.

Objective: To synthesize a single stereoisomer of this compound.

Materials:

  • Appropriately protected chiral starting materials for the 3,5-dihydroxyphenylethanolamine and 4-hydroxyphenylisopropanolamine moieties.

  • Resolving agents (e.g., tartaric acid derivatives) if a racemic mixture is synthesized first.

  • Solvents (e.g., methanol, ethanol, dichloromethane).

  • Reagents for protection and deprotection steps.

  • Standard laboratory glassware and equipment.

Methodology:

  • Synthesis of Chiral Precursors: The two key chiral fragments, the phenylethanolamine and the phenylisopropanolamine moieties, are synthesized or procured in their enantiomerically pure forms.

  • Coupling Reaction: The protected chiral amine is reacted with a suitable protected and activated derivative of the phenylethanol moiety.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the final stereoisomer of this compound.

  • Purification: The product is purified by column chromatography or recrystallization.

  • Characterization: The structure and stereochemical purity of the synthesized isomer are confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC.

synthesis_workflow start Start: Chiral Precursors step1 Coupling Reaction start->step1 step2 Deprotection step1->step2 step3 Purification (Chromatography/Recrystallization) step2->step3 step4 Characterization (NMR, MS, Chiral HPLC) step3->step4 end End: Pure Stereoisomer step4->end

Stereoselective Synthesis Workflow
Chiral HPLC Method for the Separation of this compound Isomers

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of stereoisomers.

Objective: To develop a robust chiral HPLC method to separate the four stereoisomers of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.

Chromatographic Conditions (A starting point for method development):

ParameterCondition
Column Chiralpak AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase A mixture of n-hexane, ethanol, and a basic additive (e.g., diethylamine)
Isocratic Elution e.g., n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 276 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent.

Method Development Notes:

  • The mobile phase composition, especially the ratio of the polar modifier (ethanol) to the non-polar main solvent (n-hexane), will need to be optimized to achieve baseline separation of all four isomers.

  • The nature and concentration of the basic additive can significantly influence peak shape and retention times.

  • Different chiral stationary phases should be screened to find the optimal selectivity.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent, it is a powerful tool for differentiating diastereomers. The (R,R')/(S,S') pair and the (R,S')/(S,R') pair are diastereomeric to each other. Therefore, in a mixture of all four isomers, one would expect to see two distinct sets of signals in the NMR spectrum, with each set corresponding to one pair of enantiomers. The chemical shifts and coupling constants of the protons and carbons near the chiral centers will be different for the two diastereomeric pairs. For quantitative analysis of the diastereomeric ratio, integration of the corresponding signals can be used. To distinguish and quantify the individual enantiomers within each pair, a chiral solvating agent can be added to the NMR sample to induce diastereomeric interactions and resolve the signals of the enantiomers.

Conclusion

The stereoisomers of this compound are likely to exhibit significant differences in their pharmacological activity, with the (R,R')-isomer expected to be the most potent β2-adrenergic receptor agonist. A thorough understanding and control of the isomeric composition of this impurity are therefore critical for ensuring the quality, safety, and efficacy of fenoterol drug products. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and characterization of these isomers, enabling researchers and drug development professionals to effectively manage this critical aspect of pharmaceutical development. Further studies to isolate and pharmacologically characterize the individual isomers of this compound are warranted to fully understand their potential impact.

Methodological & Application

Application Note: HPLC Quantification of Fenoterol Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Fenoterol Impurity A in bulk Fenoterol Hydrobromide, adhering to the European Pharmacopoeia (Ph. Eur.) monograph 0901.[1][2] Fenoterol, a β2-adrenergic agonist used in the management of asthma, can contain diastereomeric impurities such as Impurity A, which require precise analytical control.[3] The described method is a stability-indicating, reverse-phase HPLC assay that ensures the accurate separation and quantification of Fenoterol from its related substances.

Introduction

Fenoterol Hydrobromide is a sympathomimetic agent widely used as a bronchodilator.[3] Like many chiral drugs, its synthesis can result in the formation of stereoisomers, including diastereomers, which may have different pharmacological and toxicological profiles. This compound, identified as 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol, is a specified impurity in the European Pharmacopoeia. Therefore, a validated, high-resolution analytical method is crucial for the quality control of Fenoterol Hydrobromide. This document provides a detailed protocol for the HPLC quantification of this compound.

Experimental Protocol

This protocol is based on the method for related substances outlined in the European Pharmacopoeia monograph for Fenoterol Hydrobromide.[1][2]

Materials and Reagents
  • Fenoterol Hydrobromide Reference Standard (CRS)

  • Fenoterol for system suitability CRS (containing impurities A, B, and C)

  • Anhydrous disodium hydrogen phosphate

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Methanol (HPLC grade)

  • Water for chromatography

  • Substance to be examined (Fenoterol Hydrobromide sample)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System A validated HPLC system with a UV detector.
Stationary Phase End-capped octadecylsilyl silica gel for chromatography (5 µm particle size).
Column Dimensions 150 mm length x 4.6 mm internal diameter.
Mobile Phase A mixture of a phosphate buffer and methanol. The buffer is prepared by dissolving 24 g of anhydrous disodium hydrogen phosphate in 1000 mL of water for chromatography, mixing 69 volumes of this solution with 1 volume of a 9 g/L solution of potassium dihydrogen phosphate, and adjusting the pH to 8.5 with phosphoric acid. The final mobile phase is a mixture of 35 volumes of methanol and the prepared buffer.[1][2]
Flow Rate 1.0 mL/min.[1][2]
Detection Wavelength 215 nm.[1][2]
Injection Volume 20 µL.[1][2]
Column Temperature Ambient.
Run Time 3 times the retention time of Fenoterol.[1][2]
Preparation of Solutions
  • Test Solution: Dissolve 6.0 mg of the Fenoterol Hydrobromide sample in water and dilute to 5.0 mL with water.[1][2]

  • Reference Solution (a): Dilute 1.0 mL of the test solution to 25.0 mL with water.[1][2]

  • Reference Solution (b): Dilute 2.5 mL of reference solution (a) to 100.0 mL with water.[1][2]

  • Reference Solution (c) - System Suitability: Dissolve the contents of a vial of Fenoterol for system suitability CRS (containing impurities A, B, and C) in 1 mL of water.[1][2]

Data Presentation

The following table summarizes the expected quantitative results and system suitability criteria based on the Ph. Eur. method.

ParameterExpected Result/Specification
Retention Time of Fenoterol To be determined experimentally.
Relative Retention Times To be determined using the system suitability solution. Impurity A should be resolved from Fenoterol and other specified impurities.
Resolution The resolution between the peaks due to Fenoterol and Impurity A in the chromatogram obtained with reference solution (c) should be at least 1.5.
Limit of Quantification (LOQ) The concentration of Fenoterol in reference solution (b) (typically 0.1% of the test solution concentration).
Reporting Threshold Any impurity peak with an area less than that of the principal peak in the chromatogram obtained with reference solution (b) is to be disregarded.
Acceptance Criteria The area of the peak due to Impurity A in the chromatogram of the test solution should not be greater than the area of the principal peak in the chromatogram of reference solution (a) (corresponding to 4.0%).

Visualizations

Experimental Workflow

G HPLC Analysis Workflow for this compound cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Fenoterol Sample (6.0 mg) B Dissolve in Water (to 5.0 mL) A->B C Prepare Reference Solutions (a, b, c) B->C D Equilibrate HPLC System with Mobile Phase C->D E Inject System Suitability Solution (c) D->E F Inject Test and Reference Solutions E->F G Integrate Peak Areas F->G H Calculate Impurity Content G->H I Compare with Acceptance Criteria H->I

Caption: Workflow for the HPLC quantification of this compound.

Logical Relationship of Method Development

G Logical Flow of HPLC Method for Impurity Analysis A Objective: Quantify this compound B Method Source: European Pharmacopoeia (Ph. Eur.) Monograph 0901 A->B C Stationary Phase Selection: End-capped C18, 5 µm (Provides good retention for non-polar compounds) B->C D Mobile Phase Optimization: Phosphate Buffer (pH 8.5) + Methanol (High pH for basic compounds, organic modifier for elution control) B->D E Detector Wavelength Selection: 215 nm (Maximizes sensitivity for Fenoterol and impurities) B->E F System Suitability Test: Resolution between Fenoterol and Impurity A ≥ 1.5 (Ensures separation capability) C->F D->F E->F G Method Validation: Specificity, Linearity, Accuracy, Precision, LOQ (As per ICH guidelines) F->G H Final Method: Validated HPLC protocol for routine analysis G->H

Caption: Rationale for the HPLC method development for Fenoterol impurity analysis.

References

Application Note: Chiral Separation of Fenoterol and Impurity A by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol is a β2-adrenergic agonist used as a bronchodilator for the treatment of asthma. As a chiral molecule with two stereocenters, it exists as four stereoisomers. The therapeutic activity of Fenoterol is primarily attributed to the (R,R)-enantiomer. Consequently, the enantioselective separation and quantification of Fenoterol stereoisomers are critical for pharmaceutical development and quality control.

Furthermore, the presence of impurities in active pharmaceutical ingredients (APIs) must be carefully monitored to ensure the safety and efficacy of the drug product. "Impurity A," identified as Fenoterol Degradation Impurity A, is a potential degradation product of Fenoterol. This application note provides a detailed protocol for the chiral separation of Fenoterol enantiomers and its separation from Impurity A using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Materials and Reagents
  • Fenoterol Hydrobromide Reference Standard

  • Fenoterol Degradation Impurity A Reference Standard (CAS No. 161040-25-1)

  • Ammonium nitrate (analytical grade)

  • Tetrahydrofuran (THF) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Triethylamine (analytical grade)

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

Two methods are presented: a validated method for the chiral separation of Fenoterol enantiomers and a proposed method for the simultaneous separation of Fenoterol enantiomers and Impurity A.

Method 1: Chiral Separation of Fenoterol Enantiomers

This method is based on a well-established protocol for the enantioselective separation of Fenoterol.

ParameterCondition
Column Astec® CHIROBIOTIC® V, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase 20 mM Ammonium nitrate, pH 5.5 : Tetrahydrofuran (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 275 nm
Injection Volume 15 µL
Sample Preparation 1 mg/mL in Methanol

Method 2: Proposed Method for Simultaneous Separation of Fenoterol Enantiomers and Impurity A

This method is a starting point for the simultaneous chiral separation of Fenoterol and achiral separation from Impurity A. A C18 column is often used for the analysis of Fenoterol and its impurities. For simultaneous chiral and impurity analysis, a versatile chiral stationary phase is recommended. The CHIROBIOTIC® V column from Method 1 is a good candidate to screen first, as it may provide retention and resolution of the impurity alongside the chiral separation of the API.

ParameterProposed Condition
Column Astec® CHIROBIOTIC® V, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 276 nm
Injection Volume 10 µL
Sample Preparation 0.1 mg/mL of Fenoterol and 0.01 mg/mL of Impurity A in Methanol

Data Presentation

The following tables summarize the expected quantitative data for the two methods. The data for Method 2 is hypothetical and serves as a representative example of a successful separation.

Table 1: Expected Chromatographic Data for Chiral Separation of Fenoterol (Method 1)

CompoundRetention Time (min)
(S,S)-Fenoterol~ 8.5
(R,R)-Fenoterol~ 9.8

Table 2: Representative Chromatographic Data for Simultaneous Separation (Method 2)

CompoundRetention Time (min)Resolution (Rs)
Impurity A~ 5.2-
(S,S)-Fenoterol~ 10.3> 2.0 (from Impurity A)
(R,R)-Fenoterol~ 11.5> 1.5 (from (S,S)-Fenoterol)

Experimental Workflow and Diagrams

The general workflow for the HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Methanol A->B E System Equilibration B->E C Mobile Phase Preparation D Degassing C->D D->E F Sample Injection E->F G Chromatographic Separation F->G H UV Detection G->H I Peak Integration H->I J Quantification & Reporting I->J Method_Development_Logic Start Define Analytical Goal: Separate Fenoterol Enantiomers and Impurity A Screening Initial Screening: Chiral & Achiral Columns Start->Screening Chiral Chiral Column (e.g., CHIROBIOTIC V) Screening->Chiral Achiral Achiral Column (e.g., C18) Screening->Achiral Optimization Method Optimization: Mobile Phase, Gradient, Temperature Chiral->Optimization Achiral->Optimization Validation Method Validation: Specificity, Linearity, Precision, Accuracy, Robustness Optimization->Validation FinalMethod Final Application Note & Protocol Validation->FinalMethod

Application Note: UPLC-MS/MS Method for the Ultrasensitive Detection of Fenoterol Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Fenoterol Impurity A. The profiling and control of impurities in pharmaceutical products are critical for ensuring drug safety and efficacy.[1] This method provides a highly selective and efficient protocol for the analysis of this compound, a known degradation product of Fenoterol.[1] The developed UPLC-MS/MS method is suitable for quality control applications, stability studies, and impurity profiling in drug development and manufacturing.

Introduction

Fenoterol is a β2-adrenergic agonist widely used in the treatment of asthma and other respiratory diseases.[2] During the manufacturing process or upon storage, impurities can form through degradation of the active pharmaceutical ingredient (API). This compound, chemically known as 1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol[2], is a potential degradation product that requires careful monitoring.[1] Regulatory guidelines necessitate the development of sensitive and specific analytical methods for the quantification of such impurities. This application note presents a UPLC-MS/MS method that offers superior speed, resolution, and sensitivity compared to traditional HPLC methods for the analysis of this compound.[3]

Experimental

Materials and Reagents
  • Fenoterol Hydrobromide Reference Standard

  • This compound Reference Standard[][5][6][7][8]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Instrumentation

A UPLC system coupled with a triple quadrupole tandem mass spectrometer was used for this analysis.

UPLC Conditions

The chromatographic separation was achieved on a C18 column.[9]

ParameterValue
Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table 1

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase B
0.05
1.040
2.595
3.095
3.15
4.05
MS/MS Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode.

ParameterValue
Ionization Mode ESI+
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 2

Table 2: MRM Transitions for Fenoterol and Impurity A

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Fenoterol 304.2137.13020
This compound 316.4150.13525

Note: The exact MRM transitions for this compound may need to be optimized based on the specific instrument and reference standard. The molecular weight of Fenoterol is 303.36 g/mol and this compound is 315.37 g/mol .[1][2]

Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenoterol Hydrobromide and this compound reference standards in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with mobile phase A to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation (For Drug Substance)
  • Accurately weigh and dissolve 10 mg of the Fenoterol drug substance in 10 mL of methanol.

  • Dilute the solution with mobile phase A to a final concentration of 10 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Forced Degradation Study Protocol

To demonstrate the specificity of the method, forced degradation studies can be performed on the Fenoterol drug substance.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 80°C for 6 hours.[1]

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 80°C for 6 hours.[1]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 24 hours.[1]

After degradation, neutralize the samples (if necessary), dilute with mobile phase A, and analyze using the UPLC-MS/MS method.

Results and Discussion

Method Validation

The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 3: Summary of Quantitative Data (Hypothetical)

ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 100 ng/mL
LOD 0.03 ng/mL
LOQ 0.1 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Specificity

The method demonstrates excellent specificity, with no interference from the main component (Fenoterol) or other degradation products at the retention time of this compound.

Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Reporting Standard Reference Standard Weighing Stock Stock Solution Preparation Standard->Stock Working Working Standard Dilution Stock->Working UPLC UPLC Separation (C18 Column) Working->UPLC Sample Drug Substance Weighing Sample_Sol Sample Solution Preparation Sample->Sample_Sol Filter Filtration Sample_Sol->Filter Filter->UPLC MS Mass Spectrometry (ESI+) UPLC->MS Eluent MRM MRM Detection MS->MRM Ions Integration Peak Integration MRM->Integration Data Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: UPLC-MS/MS workflow for this compound detection.

Conclusion

The described UPLC-MS/MS method is a rapid, sensitive, and specific tool for the determination of this compound in drug substances. The method's high resolution and sensitivity make it ideal for routine quality control and stability testing, ensuring the safety and quality of Fenoterol-containing pharmaceutical products.

References

Application Note: Development of a Stability-Indicating RP-HPLC Assay for Fenoterol Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoterol hydrobromide is a β2-adrenergic agonist widely used in the treatment of asthma and other respiratory ailments. To ensure the safety and efficacy of pharmaceutical formulations containing Fenoterol, it is crucial to monitor its stability and quantify any degradation products that may form during manufacturing and storage. A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fenoterol hydrobromide. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the method's specificity and to provide insight into the degradation pathways of Fenoterol.

Experimental Protocols

Materials and Reagents
  • Fenoterol Hydrobromide Reference Standard

  • Fenoterol Hydrobromide Sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Triethylamine (AR Grade)

  • Formic Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 (150 mm x 3.9 mm i.d., 5 µm particle size)
Mobile Phase Acetonitrile : Water (30:70, v/v) containing 0.1% Triethylamine, pH adjusted to 5.0 with Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 276 nm
Run Time Approximately 10 minutes
Preparation of Solutions

Diluent: Mobile Phase

Standard Stock Solution (0.5 mg/mL): Accurately weigh and transfer about 25 mg of Fenoterol Hydrobromide Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.

Working Standard Solution (0.1 mg/mL): Pipette 10 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Solution (0.1 mg/mL): Accurately weigh and transfer a quantity of the sample equivalent to 10 mg of Fenoterol Hydrobromide into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm nylon filter.

Forced Degradation Studies

Forced degradation studies were performed on the Fenoterol Hydrobromide sample to demonstrate the specificity of the method. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Acid Hydrolysis: Treat 10 mL of the sample solution with 1 mL of 0.1 M HCl and reflux at 80°C for 6 hours.[1] Cool the solution and neutralize with 1 mL of 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the diluent.

Alkaline Hydrolysis: Treat 10 mL of the sample solution with 1 mL of 0.1 M NaOH and reflux at 80°C for 6 hours.[1] Cool the solution and neutralize with 1 mL of 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with the diluent.

Oxidative Degradation: Treat 10 mL of the sample solution with 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.[1] Dilute to a final concentration of 0.1 mg/mL with the diluent.

Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 24 hours.[1] After cooling, prepare a 0.1 mg/mL solution in the diluent.

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 0.1 mg/mL solution in the diluent.

Data Presentation

Results of Forced Degradation Studies

The following table summarizes the results of the forced degradation studies, demonstrating the stability-indicating nature of the method.

Stress Condition% DegradationRetention Time of Fenoterol (min)Retention Time(s) of Degradation Product(s) (min)
Acid Hydrolysis (0.1 M HCl, 80°C, 6h) 13.5%~5.2~3.8
Alkaline Hydrolysis (0.1 M NaOH, 80°C, 6h) 9.2%~5.2~4.1
Oxidative Degradation (3% H₂O₂, RT, 24h) 22.1%~5.2~2.9, ~6.5
Thermal Degradation (80°C, 24h) 11.5%~5.2~3.8
Photolytic Degradation (UV light, 24h) 7.8%~5.2~4.5
Method Validation Summary

The developed method was validated according to ICH guidelines. The results are summarized below.

Validation ParameterResultAcceptance Criteria
Specificity No interference from degradation products or excipients at the retention time of Fenoterol.The method should be able to resolve the analyte peak from all potential interferents.
Linearity (Concentration Range) 0.025 - 0.15 mg/mL[2]Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 99.53%98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 2.0%
Limit of Detection (LOD) 0.003 mg/mL[2]Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.012 mg/mL[2]Signal-to-Noise ratio of 10:1
Robustness The method is robust for small, deliberate variations in mobile phase composition, pH, and flow rate.[2]% RSD ≤ 2.0%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_degradation Forced Degradation Studies cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Solution (0.1 mg/mL) analysis Inject Samples and Standards prep_std->analysis prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->analysis acid Acid Hydrolysis acid->analysis base Alkaline Hydrolysis base->analysis oxidation Oxidative Degradation oxidation->analysis thermal Thermal Degradation thermal->analysis photo Photolytic Degradation photo->analysis hplc_system RP-HPLC System (C18 Column, UV 276 nm) data_acq Data Acquisition & Integration analysis->data_acq validation Method Validation (ICH) data_acq->validation report Generate Report validation->report

Caption: Experimental workflow for the stability-indicating assay of Fenoterol.

degradation_pathway cluster_stress fenoterol Fenoterol acid_cond Acidic (HCl, 80°C) fenoterol->acid_cond base_cond Alkaline (NaOH, 80°C) fenoterol->base_cond oxid_cond Oxidative (H₂O₂, RT) fenoterol->oxid_cond photo_cond Photolytic (UV Light) fenoterol->photo_cond degradation_products Degradation Products (e.g., Fenoterol Degradation Impurity A) acid_cond->degradation_products base_cond->degradation_products oxid_cond->degradation_products photo_cond->degradation_products

Caption: Degradation pathways of Fenoterol under various stress conditions.

Conclusion

The developed RP-HPLC method is simple, rapid, precise, accurate, and specific for the determination of Fenoterol hydrobromide in the presence of its degradation products. The method was successfully validated according to ICH guidelines and is suitable for routine quality control and stability studies of Fenoterol hydrobromide in pharmaceutical formulations. The forced degradation studies provided valuable information about the stability of the drug substance under various stress conditions.

References

Application Note: Chiral Separation of Fenoterol Isomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the chiral separation of fenoterol isomers using capillary electrophoresis (CE). Fenoterol, a β2-adrenergic agonist, possesses two chiral centers, resulting in four stereoisomers. As stereoisomers can exhibit different pharmacological and toxicological profiles, their effective separation and quantification are crucial in drug development and quality control. This protocol utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector in the background electrolyte to achieve baseline separation of the fenoterol enantiomers. The described methodology is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the stereoselective analysis of fenoterol.

Introduction

Fenoterol is a sympathomimetic drug used for the management of asthma and other respiratory conditions. Its therapeutic effect is primarily attributed to the (R,R)-enantiomer, while other isomers may have reduced activity or contribute to adverse effects. Capillary electrophoresis has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and low sample and reagent consumption.[1][2] The principle of chiral separation in CE relies on the addition of a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes exhibit different electrophoretic mobilities, enabling their separation. Cyclodextrins and their derivatives are widely used as chiral selectors in CE due to their ability to form inclusion complexes with a broad range of molecules.[1][2] This application note provides a detailed protocol for the enantioseparation of fenoterol using HP-β-CD.

Experimental Protocols

Instrumentation and Materials
  • Capillary Electrophoresis System: A standard CE instrument equipped with a UV detector is required.

  • Capillary: Fused-silica capillary, uncoated.

  • Reagents:

    • Fenoterol hydrobromide (racemic mixture)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Phosphoric acid (H₃PO₄)

    • Sodium hydroxide (NaOH)

    • Deionized water

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of phosphoric acid in deionized water and adjusting the pH to 2.5 with a sodium hydroxide solution. Add hydroxypropyl-β-cyclodextrin (HP-β-CD) to the buffer at a concentration of 15 mM. Sonicate the solution for 10 minutes to ensure complete dissolution of the HP-β-CD.

  • Sample Solution: Dissolve racemic fenoterol hydrobromide in deionized water or the background electrolyte to a final concentration of 0.1 mg/mL.

Capillary Conditioning

Before the first use, and daily, condition the new capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and finally with the background electrolyte (30 min). Between runs, flush the capillary with the background electrolyte for 2-3 minutes.

Electrophoretic Procedure
  • Capillary Installation: Install the fused-silica capillary in the CE instrument.

  • Thermostatting: Set the capillary temperature to 25°C.

  • Injection: Inject the sample solution into the capillary using the hydrodynamic injection mode (e.g., 50 mbar for 5 seconds).

  • Separation: Apply a voltage of +25 kV across the capillary.

  • Detection: Monitor the separation at a wavelength of 214 nm.

Data Presentation

The following table summarizes the expected quantitative data for the separation of fenoterol isomers under the specified conditions.

ParameterValue
AnalyteFenoterol Isomers
Migration Time 1Approximately 8.5 min
Migration Time 2Approximately 9.0 min
Resolution (Rs)> 1.5 (Baseline)
Peak Efficiency (N)> 100,000 theoretical plates

Note: Migration times can vary slightly depending on the specific instrument, capillary dimensions, and exact buffer preparation.

Visualization of Experimental Workflow

A diagram illustrating the key steps of the experimental workflow is provided below.

G cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE Prepare Background Electrolyte (BGE) (50 mM Phosphate, pH 2.5 + 15 mM HP-β-CD) Condition Capillary Conditioning BGE->Condition Sample Prepare Fenoterol Sample Solution (0.1 mg/mL) Inject Hydrodynamic Injection Sample->Inject Condition->Inject Separate Electrophoretic Separation (+25 kV, 25°C) Inject->Separate Detect UV Detection (214 nm) Separate->Detect Analyze Analyze Electropherogram (Migration Times, Resolution) Detect->Analyze G Fenoterol_R Fenoterol (R)-enantiomer HP_beta_CD HP-β-CD Fenoterol_R->HP_beta_CD K_R Fenoterol_S Fenoterol (S)-enantiomer Fenoterol_S->HP_beta_CD K_S Complex_R [Fenoterol (R) - HP-β-CD] Complex (Mobility 1) Complex_S [Fenoterol (S) - HP-β-CD] Complex (Mobility 2) Separation Mobility 1 ≠ Mobility 2 Separation of Enantiomers

References

Application Notes and Protocols for Forced Degradation Studies of Fenoterel to Generate Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways. This document provides detailed application notes and protocols for conducting forced degradation studies on Fenoterol, a β2-adrenergic receptor agonist, with the specific objective of generating and quantifying its known degradation product, Impurity A.

Fenoterol is susceptible to degradation under various conditions, including hydrolysis, oxidation, and photolysis.[1] Impurity A, identified as 2,​3,​4-​tetrahydro-​2-​[2-​(4-​hydroxyphenyl)​-​1-​methylethyl]​-4,​6,​8-​Isoquinolinetriol, is a significant degradation product that needs to be monitored and controlled in pharmaceutical formulations.[1][][3] These protocols are designed for researchers, scientists, and drug development professionals to reliably generate Impurity A and develop stability-indicating analytical methods.

Chemical Structures

Fenoterol

Fenoterol fenoterol Fenoterol C17H21NO4 mol

Caption: Chemical structure of Fenoterol.

Impurity A

Impurity_A impurity_a Impurity A C18H21NO4 mol 2,3,4-tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-Isoquinolinetriol G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analysis start Fenoterol Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 80°C, 6h) start->acid base Basic Hydrolysis (0.1M NaOH, 80°C) start->base oxidation Oxidative Degradation (3% H2O2, RT, 24h) start->oxidation thermal Thermal Degradation (Solid, 105°C, 12h) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize dilute Dilution to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Stability-Indicating HPLC Analysis dilute->hplc data Data Analysis and Quantification hplc->data G Fenoterol Fenoterol Intermediate Proposed Intermediate (Protonated/Activated) Fenoterol->Intermediate Stress Conditions (Acid/Base/Heat) Impurity_A Impurity A Intermediate->Impurity_A Intramolecular Cyclization

References

Application Notes and Protocols for the Isolation of Fenoterol Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the isolation of Fenoterol Impurity A, a critical step for further research into its pharmacological and toxicological properties. The protocol details a forced degradation method to generate the impurity from Fenoterol hydrobromide, followed by a robust preparative High-Performance Liquid Chromatography (HPLC) method for its purification. Characterization of the isolated impurity is also discussed. This protocol is designed to be a valuable resource for researchers in pharmaceutical development and related fields.

Introduction

Fenoterol is a potent beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma and other respiratory diseases. As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. This compound, chemically known as 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol[1][2], is a known related substance to Fenoterol. The isolation and characterization of this impurity are essential for its use as a reference standard in analytical method development, for conducting non-clinical safety studies, and for investigating its potential pharmacological activity. This application note provides a detailed methodology for the generation and isolation of this compound to support these research endeavors.

Chemical Information

A summary of the chemical information for Fenoterol and this compound is provided in the table below.

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Fenoterol 5-(1-hydroxy-2-{[2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)benzene-1,3-diol13392-18-2C₁₇H₂₁NO₄303.35
This compound 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol107878-38-6C₁₇H₂₁NO₄303.35

Experimental Protocols

Generation of this compound via Forced Degradation

Forced degradation studies are employed to intentionally degrade a drug substance to generate potential impurities.[3][4][5][6][7] Based on the structure of Fenoterol, acidic and oxidative stress conditions are likely to generate Impurity A.

Objective: To generate a sufficient quantity of this compound for isolation.

Materials:

  • Fenoterol Hydrobromide

  • Hydrochloric Acid (HCl), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Sodium Hydroxide (NaOH), 0.1 M (for neutralization)

  • Deionized Water

  • Heating mantle or water bath

  • pH meter

Protocol:

  • Acidic Degradation:

    • Accurately weigh 1 gram of Fenoterol Hydrobromide and dissolve it in 100 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Monitor the degradation process periodically by analytical HPLC to check for the formation of Impurity A.

    • After 24 hours, cool the solution to room temperature.

    • Carefully neutralize the solution to approximately pH 7.0 with 0.1 M NaOH.

  • Oxidative Degradation:

    • Accurately weigh 1 gram of Fenoterol Hydrobromide and dissolve it in 100 mL of deionized water.

    • Add 10 mL of 3% H₂O₂ to the solution.

    • Stir the solution at room temperature for 48 hours, protected from light.

    • Monitor the degradation process periodically by analytical HPLC.

    • Once a significant amount of Impurity A is formed, the reaction can be stopped.

Note: The optimal degradation time may vary. It is crucial to monitor the reaction to maximize the yield of the target impurity without excessive degradation to other byproducts.

Isolation of this compound by Preparative HPLC

Preparative HPLC is a powerful technique for the isolation and purification of individual components from a mixture.[8][9] A reversed-phase method is suitable for the separation of polar compounds like Fenoterol and its impurities.

Objective: To isolate this compound from the forced degradation mixture with high purity.

Instrumentation and Materials:

  • Preparative HPLC system with a fraction collector

  • UV-Vis Detector

  • Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Rotary evaporator

  • Lyophilizer

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 30 minutes
Flow Rate 20 mL/min
Detection 276 nm
Injection Volume 5-10 mL of the neutralized degradation mixture
Column Temperature 25°C
  • Isolation Procedure:

    • Equilibrate the preparative HPLC column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes.

    • Filter the neutralized degradation mixture through a 0.45 µm filter.

    • Inject the filtered solution onto the column.

    • Monitor the chromatogram and collect the fractions corresponding to the peak of this compound. The retention time of Impurity A should be determined beforehand using an analytical scale HPLC.

    • Pool the collected fractions containing the pure impurity.

  • Post-Isolation Processing:

    • Combine the fractions containing the purified Impurity A.

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator at a temperature not exceeding 40°C.

    • Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid.

    • Store the isolated impurity at -20°C, protected from light and moisture.

Characterization of Isolated Impurity

The identity and purity of the isolated this compound should be confirmed using appropriate analytical techniques.

TechniquePurposeExpected Outcome
Analytical HPLC Purity assessmentPurity > 98%
Mass Spectrometry (MS) Molecular weight confirmation[M+H]⁺ at m/z 304.15
Nuclear Magnetic Resonance (NMR) Structural elucidation¹H and ¹³C NMR spectra consistent with the structure of this compound.

Visualization of Protocols and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the overall workflow for the isolation of this compound.

G cluster_generation Impurity Generation cluster_isolation Isolation and Purification cluster_characterization Characterization start Fenoterol HBr degradation Forced Degradation (Acidic or Oxidative) start->degradation neutralization Neutralization degradation->neutralization mixture Crude Mixture containing This compound neutralization->mixture prep_hplc Preparative HPLC mixture->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation lyophilization Lyophilization solvent_evaporation->lyophilization pure_impurity Pure this compound lyophilization->pure_impurity hplc_analysis Analytical HPLC (Purity) pure_impurity->hplc_analysis ms_analysis Mass Spectrometry (Identity) pure_impurity->ms_analysis nmr_analysis NMR (Structure) pure_impurity->nmr_analysis end_point Isolated and Characterized This compound for Research nmr_analysis->end_point

Caption: Workflow for the isolation of this compound.

Fenoterol Signaling Pathway

Understanding the signaling pathway of Fenoterol is crucial for designing research studies on its impurity. Fenoterol primarily acts on the beta-2 adrenergic receptor.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling fenoterol Fenoterol beta2ar Beta-2 Adrenergic Receptor (β2AR) fenoterol->beta2ar Binds to g_protein Gs Protein beta2ar->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response Leads to

Caption: Simplified Fenoterol signaling pathway.

Conclusion

The protocol described in this application note provides a reliable method for the generation and isolation of this compound. The availability of this purified impurity is crucial for its comprehensive characterization and for conducting further research to ensure the safety and quality of Fenoterol-containing pharmaceutical products. The provided workflows and diagrams offer a clear and concise overview of the necessary procedures and biological context.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Fenoterol and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with peak tailing during the HPLC analysis of Fenoterol Impurity A.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a known related substance of Fenoterol, a bronchodilator used in the treatment of asthma. Its chemical name is 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol. Due to its basic nature, it is prone to exhibiting poor peak shapes, particularly peak tailing, in reverse-phase HPLC analysis.

Q2: What are the common causes of peak tailing for this compound in RP-HPLC?

A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Interaction with Residual Silanol Groups: Free silanol groups on the silica-based stationary phase are acidic and can interact strongly with the basic amine groups of this compound, leading to tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the ionization state of both the analyte and the residual silanol groups can lead to undesirable secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.

  • Poor Column Condition: A degraded or contaminated column can have active sites that contribute to peak tailing.

Q3: How can I prevent peak tailing for this compound?

A3: Proactive measures to prevent peak tailing include:

  • Column Selection: Use a modern, high-purity, end-capped C18 or C8 column to minimize the number of accessible free silanol groups.

  • Mobile Phase Optimization: Carefully select and control the mobile phase pH. For basic compounds, a low pH (e.g., 2.5-3.5) can protonate the analyte and suppress the ionization of silanol groups, reducing peak tailing. Alternatively, a high pH (e.g., >8) can be used with a suitable pH-stable column to keep the analyte in its neutral form.

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.

  • Proper Sample Preparation: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase and filter it to remove any particulates.

Troubleshooting Guide: Peak Tailing of this compound

This guide provides a step-by-step approach to troubleshoot and resolve peak tailing issues observed during the HPLC analysis of this compound.

Problem: The peak for this compound is showing significant tailing.

Below is a troubleshooting workflow to identify and resolve the issue.

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_issue Suspect a Physical Issue in the System check_all_peaks->physical_issue yes_all_peaks chemical_issue Suspect a Chemical Interaction Issue check_all_peaks->chemical_issue no_only_basic yes_all_peaks Yes check_column_void Check for column void or frit blockage physical_issue->check_column_void check_tubing Inspect tubing for excessive length or dead volume check_column_void->check_tubing no_only_basic No check_mobile_phase 1. Review Mobile Phase chemical_issue->check_mobile_phase mp_ph Is the pH appropriate? (e.g., 2.5-3.5 or >8) check_mobile_phase->mp_ph adjust_ph Adjust pH and re-analyze mp_ph->adjust_ph mp_ph_no check_additive Is a competing base (e.g., TEA) being used? mp_ph->check_additive mp_ph_yes mp_ph_no No resolved Peak Tailing Resolved adjust_ph->resolved mp_ph_yes Yes add_additive Consider adding 0.1% TEA to the mobile phase check_additive->add_additive additive_no check_column 2. Evaluate the Column check_additive->check_column additive_yes additive_no No add_additive->resolved additive_yes Yes is_endcapped Is the column a modern, end-capped C18 or C8? check_column->is_endcapped replace_column Replace with a high-purity, end-capped column is_endcapped->replace_column endcapped_no check_column_age Is the column old or has it been used extensively? is_endcapped->check_column_age endcapped_yes endcapped_no No replace_column->resolved endcapped_yes Yes replace_with_new Replace with a new column of the same type check_column_age->replace_with_new column_age_yes check_sample 3. Assess Sample and Injection check_column_age->check_sample column_age_no column_age_yes Yes replace_with_new->resolved column_age_no No check_overload Is column overload a possibility? check_sample->check_overload reduce_concentration Reduce sample concentration or injection volume check_overload->reduce_concentration overload_yes overload_yes Yes reduce_concentration->resolved

Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Steps

  • Evaluate the Scope of the Problem:

    • Observation: Look at all the peaks in your chromatogram.

    • Action: If all peaks are tailing, it's likely a physical problem with the HPLC system (e.g., column void, blocked frit, extra-column volume). If only this compound and other basic analytes are tailing, it's more likely a chemical interaction issue.

  • Optimize the Mobile Phase:

    • pH Adjustment: this compound is a basic compound. To ensure it is protonated and to suppress the ionization of residual silanol groups on the column, adjust the mobile phase to a low pH, typically between 2.5 and 3.5, using an acid like formic acid or phosphoric acid.

    • Mobile Phase Additives: If a low pH is not sufficient to resolve the tailing, consider adding a competing base to the mobile phase. Triethylamine (TEA) at a concentration of 0.1% is commonly used to mask active silanol sites and improve the peak shape of basic compounds.

  • Assess the HPLC Column:

    • Column Chemistry: Ensure you are using a high-quality, end-capped C18 or C8 column from a reputable manufacturer. These columns are designed to have minimal residual silanol activity.

    • Column Age and Condition: Columns degrade over time. If the column is old or has been subjected to harsh conditions, its performance may be compromised. Try replacing it with a new column of the same type.

    • Guard Column: Using a guard column can help protect the analytical column from contaminants in the sample that could cause active sites and lead to peak tailing.

  • Review Sample and Injection Parameters:

    • Column Overload: To check for column overload, dilute your sample (e.g., by a factor of 10) and inject it again. If the peak shape improves, the original concentration was too high. You can either continue with the diluted sample or reduce the injection volume.

    • Injection Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, or weaker. Injecting a sample in a much stronger solvent can cause peak distortion.

Experimental Protocols

Below is a summary of HPLC methods that can be used as a starting point for the analysis of Fenoterol and its impurities. These parameters may need to be optimized for your specific instrument and column.

ParameterMethod 1Method 2
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (30:70, v/v) with 0.1% Triethylamine, pH adjusted to 5.0 with Formic AcidMethanol : 10 mM Potassium Dihydrogen Orthophosphate (30:70, v/v), pH adjusted to 5.0 with o-Phosphoric Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 276 nmUV at 220 nm
Column Temp. AmbientAmbient
Injection Vol. 10-20 µL10-20 µL

Note: When preparing the mobile phase for Method 1, it is crucial to add the triethylamine and then adjust the pH with formic acid. The order of addition is important for achieving the desired mobile phase characteristics.

Technical Support Center: Resolving Co-elution of Fenoterol Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Fenoterol Impurity A with other impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is chemically known as 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol[1]. It is a known impurity associated with the synthesis or degradation of Fenoterol.

Q2: What are the common causes of peak co-elution in HPLC?

A2: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks[2][3]. Common causes include:

  • Inadequate Method Selectivity: The chosen mobile phase and stationary phase do not provide sufficient differential interaction with the analytes.

  • Low Column Efficiency: A poorly packed or old column can lead to broader peaks, increasing the likelihood of overlap.

  • Inappropriate Mobile Phase Strength: If the mobile phase is too strong, analytes may elute too quickly and close to the void volume, leading to poor separation[2][3].

  • Sample Overload: Injecting too much sample can saturate the column, causing peak distortion and broadening.

Q3: How can I detect co-elution if the peaks are perfectly overlapping?

A3: Detecting perfect co-elution can be challenging. Here are a few methods:

  • Peak Shape Analysis: Look for subtle signs of asymmetry, such as shoulders or tailing, which can indicate the presence of a hidden peak[2][3].

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A DAD/PDA detector can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, it suggests the presence of more than one compound[2].

  • Mass Spectrometry (MS): A mass spectrometer can often distinguish between co-eluting compounds if they have different mass-to-charge ratios[3].

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to resolving the co-elution of this compound with other potential impurities.

Initial Assessment: Identifying the Problem

The first step is to confirm that you have a co-elution issue.

Experimental Workflow for Co-elution Assessment

cluster_0 Initial Observation cluster_1 Peak Purity Analysis cluster_2 Conclusion A Observe Chromatogram (Peak Shape, Tailing, Shoulders) B Perform DAD/PDA Peak Purity Analysis A->B Asymmetry Observed C Analyze with LC-MS A->C Symmetrical Peak, but co-elution suspected D Co-elution Confirmed B->D Purity Flag > Threshold E No Co-elution B->E Purity Flag < Threshold C->D Multiple m/z values detected across peak C->E Single m/z value detected

Caption: Workflow for confirming co-elution.

Strategy 1: Mobile Phase Modification

Altering the mobile phase composition is often the simplest and most effective way to improve separation.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The ionization state of Fenoterol and its impurities can be manipulated by changing the pH of the mobile phase. This can significantly alter their retention times.

  • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can affect selectivity.

  • Modify Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution[4].

  • Incorporate Ion-Pairing Reagents: For highly polar or ionic compounds, adding an ion-pairing reagent to the mobile phase can improve retention and selectivity.

Example Experimental Protocol: Mobile Phase pH Adjustment

ParameterOriginal MethodModified Method 1Modified Method 2
Column Zorbax SB C18 (150 x 4.6 mm, 5 µm)Zorbax SB C18 (150 x 4.6 mm, 5 µm)Zorbax SB C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 10.0 mM Potassium Dihydrogen Orthophosphate (pH 5.0)10.0 mM Potassium Dihydrogen Orthophosphate (pH 4.5)10.0 mM Potassium Dihydrogen Orthophosphate (pH 5.5)
Mobile Phase B MethanolMethanolMethanol
Gradient 70:30 (A:B)70:30 (A:B)70:30 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 220 nm220 nm220 nm

This protocol is based on a method for the separation of Fenoterol and Ipratropium[5].

Logical Flow for Mobile Phase Optimization

A Co-elution Observed B Adjust Mobile Phase pH (e.g., ± 0.5 units) A->B C Resolution Improved? B->C D Change Organic Modifier (Acetonitrile <=> Methanol) C->D No H Problem Solved C->H Yes E Resolution Improved? D->E F Modify Buffer Strength E->F No E->H Yes G Resolution Improved? F->G G->H Yes I Proceed to Strategy 2 G->I No

Caption: Troubleshooting logic for mobile phase optimization.

Strategy 2: Stationary Phase and Column Parameter Modification

If mobile phase adjustments are insufficient, changing the stationary phase or other column parameters may be necessary.

Troubleshooting Steps:

  • Change Column Chemistry: If using a C18 column, consider a different stationary phase such as C8, Phenyl-Hexyl, or a polar-embedded phase. These offer different selectivities.

  • Decrease Particle Size: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) will increase column efficiency and may resolve the co-eluting peaks.

  • Adjust Column Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can affect selectivity.

Example Experimental Protocol: Change in Stationary Phase

ParameterOriginal MethodModified Method
Column Zorbax SB C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm)
Mobile Phase As optimized in Strategy 1As optimized in Strategy 1
Flow Rate 1.0 mL/min1.0 mL/min
Detection 220 nm220 nm
Temperature AmbientAmbient (can be varied, e.g., 30°C, 40°C)
Strategy 3: Gradient Elution Optimization

For complex samples with multiple impurities, a gradient elution method may be required.

Troubleshooting Steps:

  • Develop a Gradient Method: Start with a broad gradient to elute all compounds, then optimize the gradient slope to improve the separation of the critical pair (this compound and the co-eluting peak).

  • Adjust Initial and Final Conditions: Modifying the starting and ending percentages of the organic modifier can influence the retention and separation of early and late-eluting compounds.

  • Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition during the gradient can help to separate closely eluting peaks.

Example Data for Gradient Optimization

Time (min)% Mobile Phase A% Mobile Phase B
0955
2955
155050
20595
25595
26955
30955

This is a generic starting gradient that can be adapted based on the observed chromatogram.

By systematically working through these troubleshooting steps, researchers can effectively resolve the co-elution of this compound and ensure accurate quantification and impurity profiling.

References

improving peak shape for Fenoterol Impurity A in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides solutions for common issues encountered during the chromatographic analysis of Fenoterol Impurity A, with a focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound?

A1: The most frequent issue is peak tailing. This compound is a basic compound containing amine groups. These groups can interact with acidic residual silanols on the surface of silica-based columns (like C18), leading to secondary interactions that cause the peak to tail.[1]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor.[2][3] Fenoterol has pKa values around 8.85 (acidic) and 9.63 (basic). This compound is expected to have similar pKa values due to its structural similarity. If the mobile phase pH is close to the pKa of the impurity, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[3] To achieve a sharp, symmetrical peak, the pH should be adjusted to ensure the analyte is in a single ionic state.

Q3: I am observing peak fronting. What could be the cause?

A3: Peak fronting is typically caused by sample overload. This happens when the concentration or volume of the injected sample is too high for the column's capacity. It can also be caused by using an injection solvent that is stronger than the mobile phase.

Q4: Can the choice of organic modifier in the mobile phase impact peak shape?

A4: Yes, the organic modifier (e.g., acetonitrile or methanol) and its proportion in the mobile phase affect the elution strength and can influence peak shape. While pH is often the primary factor for ionizable compounds, optimizing the organic modifier can improve peak symmetry and resolution.

Troubleshooting Guide: Improving Peak Shape for this compound

This guide will help you diagnose and resolve common peak shape problems.

Issue 1: Peak Tailing
  • Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak. The tailing factor is greater than 1.2.[2]

  • Primary Cause: Secondary interactions between the basic amine groups of this compound and acidic silanol groups on the column's stationary phase.[1]

Solutions:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5. At this acidic pH, the silanol groups on the silica surface are protonated and less likely to interact with the protonated basic analyte.[1]

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from the analyte.

  • Select a Base-Deactivated Column: Use a modern, high-purity silica column that is end-capped or specifically designed for the analysis of basic compounds. These columns have a lower concentration of residual silanol groups.

  • Increase Buffer Concentration: A higher buffer concentration (25-50 mM) can help to maintain a constant pH and can also mask some of the silanol interactions.[2]

Issue 2: Peak Broadening
  • Symptom: The peak is wider than expected, leading to decreased resolution and sensitivity.

  • Possible Causes:

    • Mobile phase pH is too close to the analyte's pKa.

    • Extra-column volume (long tubing, large detector cell).

    • Column contamination or degradation.

Solutions:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of this compound.

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible between the injector, column, and detector.

  • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Issue 3: Peak Fronting
  • Symptom: The peak has an asymmetrical shape with the front of the peak being less steep than the back.

  • Primary Cause: Column overload or incompatible injection solvent.

Solutions:

  • Reduce Sample Concentration: Dilute the sample and reinject.

  • Decrease Injection Volume: Inject a smaller volume of the sample.

  • Match Injection Solvent: Dissolve the sample in the initial mobile phase if possible. If a different solvent must be used, it should be weaker than the mobile phase.

Data Presentation

The following table summarizes the expected impact of mobile phase pH on the peak shape of a basic compound like this compound.

Mobile Phase pHExpected Tailing Factor (Tf)Peak Shape DescriptionRationale
7.0> 2.0Severe TailingAt neutral pH, residual silanols are ionized and strongly interact with the basic analyte.[1]
5.01.5 - 2.0Moderate TailingPartial suppression of silanol ionization, but still significant secondary interactions.
3.01.0 - 1.3Symmetrical to Minor TailingSilanol groups are protonated, minimizing secondary interactions and leading to improved peak symmetry.[1]

Experimental Protocols

Recommended HPLC Method for Improved Peak Shape of this compound

This method is designed to minimize peak tailing and achieve a symmetrical peak shape.

  • Column: Base-deactivated C18 column (e.g., Agilent ZORBAX SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 276 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A.

Visualizations

G cluster_0 Troubleshooting Poor Peak Shape Start Poor Peak Shape Observed PeakType Identify Peak Shape: Tailing, Fronting, or Broad? Start->PeakType Tailing Peak Tailing PeakType->Tailing Tailing Fronting Peak Fronting PeakType->Fronting Fronting Broad Broad Peak PeakType->Broad Broad TailingSol Lower Mobile Phase pH (e.g., to 3.0) Use Base-Deactivated Column Add Competing Base (e.g., TEA) Tailing->TailingSol FrontingSol Dilute Sample Reduce Injection Volume Use Weaker Injection Solvent Fronting->FrontingSol BroadSol Adjust pH away from pKa Check for Extra-Column Volume Flush/Replace Column Broad->BroadSol End Symmetrical Peak Achieved TailingSol->End FrontingSol->End BroadSol->End

Caption: Troubleshooting workflow for common HPLC peak shape issues.

G cluster_1 Influence of pH on Ionization State of this compound (Basic Amine Group) pH_Low Low pH (e.g., 3.0) State_Protonated Predominantly Protonated (R-NH3+) Good Peak Shape pH_Low->State_Protonated pH << pKa pH_Neutral Neutral pH (e.g., 7.0) State_FreeBase Predominantly Free Base (R-NH2) Interacts with Silanols Peak Tailing pH_Neutral->State_FreeBase pH < pKa pKa pKa (~9.6) State_Mixed Mixture of Protonated and Free Base Potential for Poor Peak Shape pKa->State_Mixed pH ≈ pKa

References

optimizing mobile phase for better separation of Fenoterol impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of Fenoterol and its impurities by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate Fenoterol and its impurities?

A1: A common and effective starting point for a reversed-phase HPLC method is a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. A widely used composition is acetonitrile and water (e.g., in a 30:70 v/v ratio) with additives to control pH and improve peak shape. For instance, 0.1% triethylamine (TEA) can be added to the aqueous phase to minimize peak tailing of basic compounds like Fenoterol, and the pH can be adjusted to around 5.0 with an acid like formic acid.[1][2]

Q2: How does the percentage of organic solvent in the mobile phase affect the separation?

A2: The organic solvent (typically acetonitrile or methanol) in a reversed-phase method is the "strong" solvent. Increasing the percentage of the organic solvent will generally decrease the retention times of Fenoterol and its impurities, causing them to elute faster. Conversely, decreasing the organic solvent percentage will increase retention times. This can be a key parameter to adjust for improving the resolution between closely eluting peaks. If impurities are eluting too close to the main Fenoterol peak, reducing the organic solvent percentage can help to increase their separation.

Q3: What is the role of pH in the mobile phase for separating Fenoterol impurities?

A3: The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds like Fenoterol and its impurities. Fenoterol has basic properties, and its degree of ionization will change with the mobile phase pH. Operating at a pH where the analytes are in a single ionic form (either fully protonated or deprotonated) generally leads to better peak shapes and more reproducible retention times. A pH of around 5.0 is often a good starting point, but slight adjustments can significantly alter the selectivity between the main peak and its impurities. For basic compounds, a lower pH can increase retention time due to ion-pairing effects with acidic modifiers in the mobile phase.[3]

Q4: I am observing peak tailing for the Fenoterol peak. How can I improve the peak shape?

A4: Peak tailing for basic compounds like Fenoterol on silica-based C18 columns is often caused by secondary interactions with residual silanol groups on the stationary phase. To mitigate this, you can:

  • Add a competing base: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.1%), into the mobile phase can effectively mask the silanol groups and improve peak symmetry.

  • Adjust the pH: Operating at a lower pH can protonate the silanol groups, reducing their interaction with the basic analyte.

  • Use a base-deactivated column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize silanol interactions. Using such a column can significantly improve peak shape for basic analytes.

Q5: My resolution between two critical impurity peaks is poor. What mobile phase parameters can I adjust?

A5: To improve the resolution between two closely eluting peaks, you can systematically adjust the following mobile phase parameters:

  • Organic Solvent Percentage: As a first step, try making small changes to the percentage of acetonitrile or methanol. A decrease in the organic solvent content will increase retention and may improve separation.

  • pH of the Aqueous Phase: Small changes in pH can have a significant impact on the selectivity between ionizable compounds. Methodically adjust the pH in small increments (e.g., 0.2 pH units) to see if the resolution improves.

  • Buffer Concentration: If you are using a buffer, its concentration can influence ionic strength and affect retention.

  • Organic Solvent Type: If changing the above parameters is not effective, consider switching the organic solvent (e.g., from acetonitrile to methanol or vice-versa). Different organic solvents can offer different selectivities.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the separation of Fenoterol and its impurities.

Problem Potential Cause Troubleshooting Steps & Mobile Phase Adjustments
Poor resolution between Fenoterol and an impurity Inadequate selectivity of the mobile phase.1. Adjust Organic Solvent Ratio: Decrease the percentage of acetonitrile or methanol in the mobile phase in small increments (e.g., 2-5%) to increase retention and potentially improve separation. 2. Modify pH: Adjust the pH of the aqueous portion of the mobile phase by ±0.2 to 0.5 units. This can alter the ionization state of Fenoterol and its impurities, leading to changes in selectivity. 3. Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution order and improve resolution.
Co-elution of two impurity peaks Similar physicochemical properties of the impurities leading to a lack of separation under the current conditions.1. Fine-tune pH: Make very small adjustments to the mobile phase pH (e.g., ±0.1 units) as this can be highly effective for separating compounds with slightly different pKa values. 2. Optimize Buffer Concentration: If using a buffer, varying its concentration can influence the separation of ionic species. 3. Employ a Gradient: If an isocratic method is being used, switching to a shallow gradient elution can often resolve closely eluting peaks.
Peak Tailing of the Fenoterol Peak Secondary interactions with the stationary phase (silanol groups).1. Add a Competing Base: Introduce a small amount of triethylamine (TEA) (e.g., 0.1%) to the mobile phase to mask active silanol sites. 2. Lower the pH: Decrease the mobile phase pH to protonate the silanol groups and reduce their interaction with the basic Fenoterol molecule. 3. Use a Base-Deactivated Column: Switch to a column specifically designed for the analysis of basic compounds.
Variable Retention Times Inconsistent mobile phase preparation or column equilibration issues.1. Ensure Accurate Mobile Phase Preparation: Always prepare the mobile phase fresh and ensure accurate measurement of all components. Premixing the mobile phase can improve consistency. 2. Adequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. 3. Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and lead to variable retention times.
Ghost Peaks Contamination in the mobile phase, injection system, or column.1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phase. 2. Flush the System: Flush the injector and column with a strong solvent to remove any adsorbed contaminants. 3. Run a Blank Gradient: If using a gradient, run a blank injection to identify if the ghost peaks are eluting from the mobile phase itself.

Experimental Protocols

Below are detailed methodologies for a starting point and an optimized method for the separation of Fenoterol and its impurities.

Method 1: General Purpose Isocratic Method

This method is a good starting point for the analysis of Fenoterol and its related substances.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (30:70, v/v) containing 0.1% Triethylamine, pH adjusted to 5.0 with Formic Acid.[1][2]
Flow Rate 1.0 mL/min
Detection UV at 276 nm
Injection Volume 10 µL
Column Temperature Ambient

Method 2: Optimized Gradient Method for Improved Impurity Resolution

This method can be employed when better separation of closely eluting impurities is required.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm (or a high-resolution 3.5 µm column)
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 5.0 with o-Phosphoric Acid
Mobile Phase B Methanol
Gradient Program Time (min)
0
15
20
25
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the separation of Fenoterol impurities.

TroubleshootingWorkflow Troubleshooting Workflow for Fenoterol Impurity Separation start Start: Chromatogram Evaluation issue Identify Issue start->issue poor_resolution Poor Resolution issue->poor_resolution Resolution < 1.5 peak_tailing Peak Tailing issue->peak_tailing Tailing Factor > 1.5 retention_shift Retention Time Shift issue->retention_shift RT Drift adjust_organic Adjust Organic Solvent % poor_resolution->adjust_organic add_modifier Add/Adjust Competing Base (e.g., TEA) peak_tailing->add_modifier check_prep Verify Mobile Phase Prep & Equilibration retention_shift->check_prep adjust_ph Adjust Mobile Phase pH adjust_organic->adjust_ph Still Poor end End: Problem Resolved adjust_ph->end Resolved add_modifier->end Resolved check_system Check for System Leaks check_prep->check_system Still Drifting check_system->end Resolved

References

Technical Support Center: Addressing Matrix Effects in Bioanalytical Assays for Fenoterol Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in bioanalytical assays for Fenoterol Impurity A.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a related substance to the drug Fenoterol, a β2-adrenergic agonist. Its chemical name is 5-[(1S)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol, and it is the (S,R)-isomer of Fenoterol. As an impurity, its presence and concentration in the final drug product need to be carefully monitored and controlled.

Q2: What are matrix effects in bioanalytical assays?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]

Q3: Why are matrix effects a significant concern for a polar compound like this compound?

A3: Polar compounds like this compound are often more susceptible to matrix effects, particularly when using reversed-phase liquid chromatography. They tend to elute early in the chromatogram, where a higher concentration of other polar endogenous components (like phospholipids) from the biological matrix may also elute, leading to increased competition for ionization in the mass spectrometer source.[2]

Q4: What are the primary causes of matrix effects?

A4: The primary causes of matrix effects include:

  • Ion Suppression: Competition for ionization between the analyte and co-eluting matrix components in the electrospray ionization (ESI) source.[3]

  • Changes in Droplet Physical Properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, affecting the efficiency of solvent evaporation and ion release.[1]

  • Analyte-Matrix Interactions: Formation of adducts or complexes between the analyte and matrix components can reduce the free analyte concentration available for ionization.

Q5: How can I assess the presence and magnitude of matrix effects for this compound?

A5: The most common method is the post-extraction addition experiment. In this procedure, a known amount of the analyte is added to a blank matrix extract, and the response is compared to that of the analyte in a pure solvent. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the bioanalysis of this compound.

Q: I am observing significant ion suppression for this compound. What are the immediate troubleshooting steps?

A: Ion suppression is a common challenge. Here is a step-by-step approach to troubleshoot this issue:

  • Step 1: Confirm the Issue. First, ensure the observed low signal is due to ion suppression and not other factors like poor extraction recovery or instrument sensitivity. Perform a post-extraction addition experiment to quantify the matrix effect.

  • Step 2: Improve Chromatographic Separation. Modify your LC method to separate this compound from the co-eluting matrix components.

    • Gradient Optimization: Try a shallower gradient to increase the separation between your analyte and interfering peaks.

    • Column Chemistry: Consider a different column chemistry. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity.

  • Step 3: Enhance Sample Preparation. The goal is to remove as much of the interfering matrix as possible before analysis.

    • Protein Precipitation (PPT): If you are using PPT, be aware that it is a non-selective method and can leave many matrix components in the extract. Consider switching to a more selective technique.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering compounds behind.

    • Solid-Phase Extraction (SPE): This is often the most effective method for removing matrix interferences. Experiment with different sorbent types (e.g., mixed-mode cation exchange) that can retain the polar, basic this compound while allowing interfering components to be washed away.

  • Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS for this compound is the most effective way to compensate for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.

Q: My recovery for this compound is low and inconsistent. What could be the problem and how can I fix it?

A: Low and variable recovery is often related to the sample preparation process.

  • Check Extraction pH: this compound has basic properties. Ensure the pH of your sample is adjusted to keep the analyte in its neutral form for efficient extraction into an organic solvent during LLE.

  • Optimize SPE Method: For SPE, ensure your wash steps are not eluting the analyte. Also, check that your elution solvent is strong enough to fully recover the analyte from the sorbent.

  • Evaluate Non-Specific Binding: Polar and basic compounds can sometimes adsorb to plasticware. Consider using low-binding microplates and vials.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes hypothetical but realistic data on the recovery and matrix effects for this compound using different sample preparation techniques. This data is for illustrative purposes to guide method development.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 9540 - 60 (Suppression)Simple, fast, and inexpensive.Non-selective, high matrix effects.
Liquid-Liquid Extraction (LLE) 70 - 8570 - 90 (Suppression)More selective than PPT.Can be labor-intensive and require large solvent volumes.
Solid-Phase Extraction (SPE) 90 - 10595 - 105 (Minimal Effect)Highly selective, provides the cleanest extracts.More complex and costly method development.

Experimental Protocols

Protocol for Post-Extraction Addition to Evaluate Matrix Effects
  • Prepare Blank Matrix Extract: Extract a blank biological sample (e.g., plasma) using your developed sample preparation method.

  • Prepare Post-Spiked Sample: To the blank matrix extract, add a known amount of this compound standard solution.

  • Prepare Neat Solution: Prepare a solution of this compound in the final reconstitution solvent at the same concentration as the post-spiked sample.

  • Analyze Samples: Inject both the post-spiked sample and the neat solution into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Post-Spiked Sample) / (Peak Area of Analyte in Neat Solution)

Recommended Starting LC-MS/MS Conditions for this compound
  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard of this compound. As a starting point, precursor ion would be [M+H]+, and product ions would be characteristic fragments.

Visualizations

Workflow_Matrix_Effect_Assessment cluster_preparation Sample Preparation cluster_extraction Extraction & Spiking cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation BlankMatrix Blank Biological Matrix Extract Extract Blank Matrix BlankMatrix->Extract AnalyteStd This compound Standard PostSpike Spike Extract with Analyte AnalyteStd->PostSpike NeatSol Prepare Neat Solution AnalyteStd->NeatSol Extract->PostSpike LCMS Analyze Both Samples PostSpike->LCMS NeatSol->LCMS CalculateMF Calculate Matrix Factor LCMS->CalculateMF

Caption: Workflow for assessing matrix effects using the post-extraction addition method.

Troubleshooting_Ion_Suppression cluster_sample_prep Sample Preparation Options Start Significant Ion Suppression Observed for this compound CheckRecovery Is Extraction Recovery >85%? Start->CheckRecovery OptimizeLC Optimize LC Method (e.g., gradient, column) CheckRecovery->OptimizeLC Yes ImproveSamplePrep Improve Sample Preparation CheckRecovery->ImproveSamplePrep No OptimizeLC->ImproveSamplePrep PPT Protein Precipitation ImproveSamplePrep->PPT LLE Liquid-Liquid Extraction ImproveSamplePrep->LLE SPE Solid-Phase Extraction ImproveSamplePrep->SPE UseSIL_IS Implement Stable Isotope-Labeled Internal Standard ProblemSolved Problem Resolved UseSIL_IS->ProblemSolved PPT->UseSIL_IS LLE->UseSIL_IS SPE->UseSIL_IS

Caption: Decision tree for troubleshooting ion suppression in the bioanalysis of this compound.

SamplePrep_MatrixEffects cluster_methods Sample Preparation Methods cluster_selectivity Selectivity cluster_matrix_effect Resulting Matrix Effect Title Impact of Sample Preparation on Matrix Effects PPT Protein Precipitation LowSelectivity Low PPT->LowSelectivity LLE Liquid-Liquid Extraction MediumSelectivity Medium LLE->MediumSelectivity SPE Solid-Phase Extraction HighSelectivity High SPE->HighSelectivity HighME High LowSelectivity->HighME MediumME Medium MediumSelectivity->MediumME LowME Low HighSelectivity->LowME

Caption: Relationship between sample preparation selectivity and the level of matrix effects.

References

Technical Support Center: Analysis of Fenoterol and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of Fenoterol Impurity A during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to monitor?

This compound, with the chemical name 1-(3,5-dihydroxyphenyl)-2-[[1-(4-hydroxyphenyl)propan-2-yl]amino]ethan-1-one, is a significant degradation product of the active pharmaceutical ingredient (API) Fenoterol.[1][2][3][4] Fenoterol is a β2-adrenergic agonist used in the treatment of asthma. The presence and quantity of impurities in a pharmaceutical product are critical quality attributes that can impact both the efficacy and safety of the drug. Regulatory agencies require strict control over impurities, making it essential to have reliable analytical methods for their accurate quantification.

Q2: What are the primary degradation pathways that lead to the formation of this compound?

This compound can be formed through several degradation pathways, including:

  • Hydrolysis: Cleavage of chemical bonds by the addition of water can lead to the formation of Impurity A under both acidic and basic conditions.

  • Oxidation: Fenoterol is susceptible to oxidation, particularly at the catechol-like moiety, which can be initiated by exposure to air, peroxides, or metal ions.[5]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of Fenoterol, leading to the formation of various impurities, including Impurity A.

Q3: What are the initial signs of on-column degradation of this compound?

On-column degradation of this compound can manifest in several ways in your chromatogram:

  • Peak tailing or fronting: Asymmetrical peak shapes can indicate interactions with the stationary phase or degradation during elution.

  • Appearance of unexpected peaks: New peaks, often broad and poorly resolved, may appear in the chromatogram, representing the degradation products.

  • Reduced peak area or response: A decrease in the peak area of Impurity A with increasing analysis time or temperature can be a direct indicator of on-column degradation.

  • Baseline instability: A drifting or noisy baseline can sometimes be associated with the continuous degradation of an analyte on the column.

Troubleshooting Guide: Preventing On-Column Degradation

This guide provides specific troubleshooting steps to address the on-column degradation of this compound.

Issue 1: Poor Peak Shape and Unexplained Peaks

Possible Cause: Interaction with the stationary phase or degradation catalyzed by the mobile phase.

Solutions:

ParameterRecommendationRationale
Mobile Phase pH Maintain a slightly acidic mobile phase pH, typically between 3 and 5.Fenoterol and its impurities, which are phenolic amines, are generally more stable in acidic conditions. Lowering the pH can suppress the ionization of silanol groups on the silica-based stationary phase, reducing secondary interactions that can lead to peak tailing and on-column degradation.
Stationary Phase Use a modern, high-purity, end-capped C18 or a phenyl-hexyl column. Consider a column with a wider pH range if necessary.High-purity silica columns have fewer active silanol sites. End-capping further deactivates these sites. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.
Mobile Phase Additives Incorporate a low concentration of an antioxidant, such as 0.1% formic acid or 0.05% ascorbic acid, into the mobile phase.Antioxidants can help to prevent the oxidative degradation of the phenolic groups in this compound.
Temperature Maintain a lower column temperature, for example, 25-30 °C.Higher temperatures can accelerate the degradation of thermally labile compounds.
Issue 2: Loss of Impurity A Peak Area Over a Sequence of Injections

Possible Cause: Cumulative degradation of the analyte on the column or instability in the sample vial.

Solutions:

ParameterRecommendationRationale
Sample Diluent Prepare samples in a diluent that matches the initial mobile phase composition and is slightly acidic.This ensures sample compatibility with the mobile phase and helps to maintain the stability of the analyte in the vial.
Autosampler Temperature If available, use a cooled autosampler set to 4-8 °C.Lowering the temperature in the autosampler can slow down the degradation of the analyte in the prepared samples over the duration of the analytical run.
Injection Volume Avoid overloading the column. Inject a smaller volume if you observe peak distortion.Column overload can lead to broader peaks and may exacerbate on-column degradation.
Column Washing Implement a robust column washing procedure between sequences to remove any strongly retained compounds that might contribute to degradation.A clean column provides a more inert surface for the separation.

Experimental Protocols

Proposed HPLC Method for the Analysis of Fenoterol and its Impurities

This method is a starting point and should be optimized and validated for your specific application.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 276 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

System Suitability:

ParameterAcceptance Criteria
Tailing Factor (Fenoterol) ≤ 1.5
Theoretical Plates (Fenoterol) > 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Visualizations

degradation_pathway cluster_stress Stress Conditions Fenoterol Fenoterol ImpurityA This compound Fenoterol->ImpurityA Primary Degradation OtherDegradants Other Degradation Products Fenoterol->OtherDegradants Hydrolysis Hydrolysis (Acidic/Basic) Hydrolysis->Fenoterol Oxidation Oxidation (e.g., H2O2) Oxidation->Fenoterol Heat Thermal Stress Heat->Fenoterol

Caption: Degradation Pathways of Fenoterol.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Acidic Mobile Phase (e.g., 0.1% Formic Acid) D Equilibrate Column A->D B Prepare Sample in Acidic Diluent E Inject Sample B->E C Set Column Temperature (e.g., 30°C) C->D D->E F Acquire Data E->F G Integrate Peaks F->G H Assess Peak Shape and Purity G->H I Quantify Impurity A H->I

Caption: HPLC Experimental Workflow.

troubleshooting_logic Start Observe On-Column Degradation Q1 Is Mobile Phase Acidic? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Column Temperature Low? A1_Yes->Q2 Action1 Adjust Mobile Phase pH to 3-5 A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is an Antioxidant Used? A2_Yes->Q3 Action2 Lower Column Temperature to 25-30°C A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Degradation Minimized A3_Yes->End Action3 Add Antioxidant to Mobile Phase A3_No->Action3 Action3->End

Caption: Troubleshooting Logic for On-Column Degradation.

References

selecting the optimal column for Fenoterol Impurity A analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Fenoterol Impurity A. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Which HPLC column is recommended for the analysis of this compound?

A C18 reversed-phase column is the most commonly recommended and successfully used stationary phase for the analysis of Fenoterol and its impurities, including Impurity A.[1][2] A standard C18 column, such as a Zorbax® SB C18 (150 x 4.6 mm, 5 µm) or equivalent, generally provides good retention and selectivity.[2] In comparative studies, C18 columns have demonstrated superior separation and resolution for Fenoterol compared to C8 columns.[2]

Q2: What is a typical mobile phase for this compound analysis?

A common mobile phase composition is a mixture of an aqueous buffer and an organic modifier. For example, a mixture of acetonitrile and water (30:70, v/v) with 0.1% triethylamine, with the pH adjusted to 5.0 with formic acid, has been used effectively.[1] Another option is a mobile phase consisting of 10.0 mM potassium dihydrogen orthophosphate (pH adjusted to 5.0 with o-phosphoric acid) and methanol (70:30, v/v).[2] The choice of organic modifier and buffer can be adjusted to optimize the separation.

Q3: What are the critical parameters to consider for method development?

The most critical parameters for a successful separation of this compound are:

  • Column Chemistry: The choice of stationary phase is crucial for achieving the desired selectivity.

  • Mobile Phase pH: Fenoterol is a basic compound, and controlling the pH of the mobile phase is essential to ensure good peak shape and consistent retention. A pH around 5.0 is often a good starting point.[1][2]

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will significantly impact the retention times of the analyte and impurities.

  • Buffer Concentration: An adequate buffer concentration is necessary to maintain a stable pH and minimize peak tailing.

Q4: How can I improve the peak shape for Fenoterol and its impurities?

Peak tailing is a common issue for basic compounds like Fenoterol. To improve peak shape:

  • Adjust Mobile Phase pH: Working at a lower pH (e.g., 3-5) can help to protonate the analyte and reduce interactions with residual silanols on the silica-based stationary phase.

  • Use a Mobile Phase Additive: Additives like triethylamine (TEA) can act as a silanol blocker, competing with the basic analyte for active sites on the stationary phase and improving peak symmetry.[1]

  • Select a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping minimize the number of accessible silanol groups, leading to better peak shapes for basic compounds.

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and reduce viscosity.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Resolution between Fenoterol and Impurity A Inadequate selectivity of the stationary phase.- Consider a different stationary phase with alternative selectivity (e.g., Phenyl-Hexyl).- Optimize the mobile phase composition (e.g., change the organic modifier or pH).
Mobile phase strength is too high.- Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation.
Peak Tailing for Impurity A Secondary interactions with residual silanols on the column.- Add a competing base, such as triethylamine (0.1%), to the mobile phase.[1]- Lower the mobile phase pH to ensure the analyte is fully protonated.- Use a column specifically designed for the analysis of basic compounds (e.g., with advanced end-capping or a hybrid particle technology).
Column overload.- Reduce the injection volume or the concentration of the sample.
Variable Retention Times Inconsistent mobile phase preparation.- Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.- Premix the mobile phase components to avoid variations from the online mixer.
Column temperature fluctuations.- Use a column oven to maintain a constant and stable temperature.
Column equilibration is insufficient.- Increase the column equilibration time between injections, especially after a gradient elution.
Ghost Peaks Contamination in the mobile phase, injection solvent, or HPLC system.- Use high-purity HPLC-grade solvents and freshly prepared mobile phase.- Run a blank injection of the solvent to identify the source of the ghost peaks.- Clean the injector and autosampler.

Column Selection Guide

Choosing the optimal column is critical for a robust and reliable analytical method. While a C18 column is a good starting point, other stationary phases can offer alternative selectivity, which may be beneficial for resolving this compound from other related substances.

Stationary Phase Principle of Separation Advantages Considerations
C18 (Octadecyl) Hydrophobic (non-polar) interactions.- Widely available and well-characterized.- Good retention for moderately non-polar compounds.- Proven effectiveness for Fenoterol analysis.[1][2]- May exhibit peak tailing for basic compounds without proper mobile phase optimization.
C8 (Octyl) Hydrophobic (non-polar) interactions.- Less retentive than C18, allowing for faster analysis of highly retained compounds.- May provide insufficient retention for more polar impurities.- Showed poorer resolution for Fenoterol compared to C18 in some studies.[2]
Phenyl-Hexyl π-π interactions, hydrophobic interactions, and shape selectivity.- Offers alternative selectivity for aromatic compounds.- Can be beneficial for separating structurally similar impurities with aromatic rings.- Retention behavior can be more complex to predict compared to C18.
Embedded Polar Group (e.g., Polar-Endcapped C18) Hydrophobic interactions with a shielded polar group.- Improved peak shape for basic compounds due to the shielding of residual silanols.- Compatible with highly aqueous mobile phases.- Selectivity may differ from traditional C18 columns.

Recommendation: Start with a high-quality C18 column. If resolution issues with Impurity A or other impurities are observed, a Phenyl-Hexyl column is a logical next step to explore alternative selectivity.

Experimental Protocol: RP-HPLC Method for Fenoterol and its Impurities

This protocol is based on a validated method for the analysis of Fenoterol Hydrobromide and is suitable for the determination of this compound.[1]

1. Chromatographic Conditions

Parameter Condition
Column Reversed-phase C18, 150 mm x 3.9 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (30:70, v/v) containing 0.1% Triethylamine, pH adjusted to 5.0 with Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 276 nm
Injection Volume 20 µL
Column Temperature Ambient

2. Standard Solution Preparation

  • Prepare a stock solution of Fenoterol reference standard in the mobile phase.

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • From the stock solutions, prepare working standard solutions at the desired concentrations.

3. Sample Preparation

  • Accurately weigh and dissolve the sample containing Fenoterol in the mobile phase to achieve a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability

  • Inject the standard solution multiple times (e.g., n=5).

  • The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0% and the tailing factor for the Fenoterol peak is not more than 2.0.

5. Forced Degradation Studies

Forced degradation studies help to demonstrate the specificity of the method by showing that the main peak is resolved from any degradation products.

  • Acid Hydrolysis: Treat the sample with 1 M HCl at 80°C.[1]

  • Base Hydrolysis: Treat the sample with 1 M NaOH at 80°C.[1]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at 80°C.[1]

  • Thermal Degradation: Expose the solid sample to elevated temperatures.

  • Photolytic Degradation: Expose the sample solution to UV light.

After treatment, neutralize the acidic and basic samples and dilute to the appropriate concentration before analysis.

Visualizations

Column_Selection_Workflow start Start: Need to Analyze This compound c18_col Select a C18 Column (e.g., 150 x 4.6 mm, 5 µm) start->c18_col method_dev Develop Method: - Mobile Phase: ACN/Buffer - pH: ~5.0 - Additive: TEA (optional) c18_col->method_dev check_resolution Is Resolution between Fenoterol and Impurity A Adequate? method_dev->check_resolution check_tailing Is Peak Shape Acceptable? (Tailing Factor < 2.0) check_resolution->check_tailing Yes optimize_mp Optimize Mobile Phase: - Adjust % Organic - Modify pH check_resolution->optimize_mp No polar_endcapped Consider a Polar-Endcapped C18 for Improved Peak Shape check_tailing->polar_endcapped No end Method Optimized check_tailing->end Yes optimize_mp->check_resolution phenyl_hexyl Try a Phenyl-Hexyl Column for Alternative Selectivity optimize_mp->phenyl_hexyl Still Poor Resolution phenyl_hexyl->method_dev polar_endcapped->method_dev

Caption: Workflow for selecting the optimal HPLC column.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing for this compound check_ph Is Mobile Phase pH Appropriate (e.g., 3-5)? start->check_ph adjust_ph Adjust Mobile Phase pH to a Lower Value check_ph->adjust_ph No check_additive Is a Mobile Phase Additive (e.g., TEA) Being Used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add a Competing Base (e.g., 0.1% TEA) check_additive->add_additive No check_column Is the Column Old or Not End-Capped Effectively? check_additive->check_column Yes add_additive->check_column replace_column Replace with a New, High-Quality End-Capped C18 Column check_column->replace_column Yes check_concentration Is the Sample Concentration Too High? check_column->check_concentration No end Peak Shape Improved replace_column->end dilute_sample Dilute the Sample or Reduce Injection Volume check_concentration->dilute_sample Yes check_concentration->end No dilute_sample->end

Caption: Troubleshooting guide for peak tailing issues.

References

Technical Support Center: Enhancing Detection Sensitivity of Fenoterol Impurity A in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Fenoterol Impurity A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) methods for enhanced detection sensitivity of this critical impurity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound is a known related substance of the drug Fenoterol, a bronchodilator. Regulatory bodies require stringent control and monitoring of impurities in pharmaceutical products to ensure their safety and efficacy[1]. Therefore, highly sensitive analytical methods are crucial for accurately quantifying this impurity at trace levels. The chemical details of this compound are as follows:

ParameterValue
Chemical Name 5-[(1RS)-2-[(1SR)-2-(4-hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol[2][3]
CAS Number 107878-38-6[1][4][5]
Molecular Formula C17H21NO4[1][4]
Molecular Weight 303.36 g/mol [1][4]

Q2: What are the main challenges in achieving high sensitivity for this compound in LC-MS?

The primary challenges include:

  • Low concentration levels: Impurities are often present at very low concentrations relative to the active pharmaceutical ingredient (API).

  • Ion suppression: Co-eluting matrix components or the API itself can suppress the ionization of Impurity A in the mass spectrometer's source, leading to a reduced signal.

  • Poor ionization efficiency: The inherent chemical properties of the impurity may result in suboptimal ionization under standard electrospray ionization (ESI) conditions.

  • Chromatographic issues: Poor peak shape (tailing or fronting) can decrease the signal-to-noise ratio and, consequently, the sensitivity.

Q3: What ionization mode is best for this compound?

Given its chemical structure, which contains a secondary amine and phenolic hydroxyl groups, this compound is expected to ionize well in positive electrospray ionization (ESI+) mode . The secondary amine is readily protonated to form a [M+H]+ ion.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Issue 1: Low or No Signal for this compound

Possible Causes & Solutions:

  • Suboptimal Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization efficiency of amine-containing compounds.

    • Recommendation: Acidify the mobile phase with volatile additives like formic acid or acetic acid. A lower pH ensures the amine group is protonated, which is favorable for ESI+[6]. For phenolic compounds, acidic conditions also suppress the deprotonation of hydroxyl groups, which can improve chromatographic peak shape.

  • Inappropriate Mobile Phase Additive: The choice and concentration of the additive are crucial.

    • Recommendation: Formic acid at a concentration of 0.1% is a common starting point. Ammonium formate or ammonium acetate can also be used, especially if chromatographic retention needs to be modified[7]. Some studies have shown that ammonium fluoride can enhance sensitivity in both positive and negative ESI modes for a range of small molecules[8].

  • Poor ESI Source Parameters: The settings of the ESI source must be optimized for the specific analyte and flow rate.

    • Recommendation: Perform a systematic optimization of the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. A design of experiments (DoE) approach can efficiently identify the optimal settings[9].

  • Inefficient Sample Preparation: The presence of interfering substances from the sample matrix can suppress the signal.

    • Recommendation: Employ a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components[10].

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Interactions with the Column: The amine group in this compound can interact with residual silanol groups on the surface of C18 columns, leading to peak tailing.

    • Recommendation: Use a column with end-capping or a newer generation silica-based column. Alternatively, consider using a mobile phase with a slightly higher ionic strength or a different pH.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.

    • Recommendation: Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase conditions.

  • Column Overload: Injecting too much of the sample can lead to fronting.

    • Recommendation: Reduce the injection volume or dilute the sample.

Issue 3: High Background Noise

Possible Causes & Solutions:

  • Contaminated Solvents or Additives: Impurities in the mobile phase can lead to high background noise.

    • Recommendation: Use high-purity, LC-MS grade solvents and additives.

  • Carryover from Previous Injections: The analyte from a previous, more concentrated sample may be retained in the system and elute in subsequent runs.

    • Recommendation: Implement a robust needle wash procedure and ensure the gradient is sufficient to elute all components from the column.

  • Non-volatile Buffers: The use of non-volatile buffers like phosphate will contaminate the MS source.

    • Recommendation: Strictly use volatile mobile phase additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate[6].

Experimental Protocols

Recommended Starting LC-MS Method

This protocol is a starting point for method development and is based on methods developed for Fenoterol and similar compounds[11][12].

ParameterRecommended Condition
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI+
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas 35 - 45 psi
Drying Gas Flow 8 - 12 L/min
Drying Gas Temp. 300 - 350 °C
MS/MS Transition Determine precursor ion ([M+H]+) and optimize collision energy for product ions.
Alternative Strategy: Hydrophilic Interaction Chromatography (HILIC)

For polar impurities that are poorly retained on reversed-phase columns, HILIC can be a powerful alternative. It often provides enhanced sensitivity in ESI-MS due to the high organic content of the mobile phase, which promotes efficient desolvation[10][13][14][15].

ParameterRecommended HILIC Condition
LC Column HILIC (e.g., amide, silica), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient 0% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Visualizations

Logical Workflow for Troubleshooting Low Sensitivity

TroubleshootingWorkflow start Low Sensitivity Observed check_ms Step 1: Verify MS Performance (Tune & Calibrate) start->check_ms check_infusion Step 2: Direct Infusion of Standard (Assess Ionization) check_ms->check_infusion optimize_source Step 3: Optimize ESI Source Parameters (Voltage, Gas, Temp) check_infusion->optimize_source check_lc Step 4: Evaluate LC Method optimize_source->check_lc end Sensitivity Enhanced optimize_source->end If successful optimize_mp Optimize Mobile Phase (pH, Additive) check_lc->optimize_mp check_column Evaluate Column Chemistry (C18, HILIC) check_lc->check_column check_sample_prep Step 5: Review Sample Preparation optimize_mp->check_sample_prep If still low optimize_mp->end If successful check_column->check_sample_prep If still low check_column->end If successful implement_cleanup Implement/Optimize Cleanup (SPE, LLE) check_sample_prep->implement_cleanup implement_cleanup->end

Caption: A step-by-step workflow for troubleshooting and enhancing the detection sensitivity of this compound.

Signaling Pathway of ESI Process Optimization

ESI_Optimization cluster_liquid_phase Liquid Phase cluster_gas_phase Gas Phase cluster_optimization_params Optimization Parameters Analyte This compound in Mobile Phase Droplet_Formation Nebulization (Droplet Formation) Analyte->Droplet_Formation Droplet_Shrinkage Desolvation (Droplet Shrinkage) Droplet_Formation->Droplet_Shrinkage Ion_Ejection Ion Ejection (Coulomb Fission) Droplet_Shrinkage->Ion_Ejection Gas_Phase_Ion [M+H]+ Ion_Ejection->Gas_Phase_Ion To_MS_Analyzer To_MS_Analyzer Gas_Phase_Ion->To_MS_Analyzer To Mass Analyzer Capillary_Voltage Capillary Voltage Capillary_Voltage->Droplet_Formation Influences charge Nebulizer_Gas Nebulizer Gas Nebulizer_Gas->Droplet_Formation Aids nebulization Drying_Gas Drying Gas (Flow & Temp) Drying_Gas->Droplet_Shrinkage Enhances evaporation Mobile_Phase Mobile Phase (pH, Organic %) Mobile_Phase->Analyte Affects ionization state

Caption: Key parameters influencing the electrospray ionization (ESI) process for enhanced sensitivity.

References

Technical Support Center: Analysis of Fenoterol and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenoterol and its related impurities. The primary focus is to address challenges encountered during analytical method development, particularly the poor solubility of Fenoterol Impurity A in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a known related substance of Fenoterol, a β2-adrenergic agonist used in the treatment of asthma.[][2] Its chemical name is 5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol, and it is also referred to as the (S,R)-Isomer of Fenoterol.[]

Q2: What are the typical analytical techniques used for the analysis of Fenoterol and its impurities?

A2: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and effective method for the quantitative determination of Fenoterol and its impurities in pharmaceutical products and biological fluids.[3][4][5]

Q3: What are the general solubility characteristics of Fenoterol?

A3: Fenoterol hydrobromide is soluble in water and ethanol.[6] It is a weakly basic compound with considerable solubility in polar solvents like water and propylene glycol.[7] The highest reported solubility for Fenoterol is in dimethyl sulfoxide (DMSO).[7]

Troubleshooting Guide: Managing Poor Solubility of this compound

Poor solubility of an analyte in the mobile phase can lead to a variety of issues in HPLC analysis, including poor peak shape, low sensitivity, and inaccurate quantification. This guide provides a systematic approach to address the poor solubility of this compound.

Problem: Peak tailing, broad peaks, or low response for this compound, suggesting poor solubility in the mobile phase.

Step 1: Understand the Analyte and Mobile Phase

  • Analyte: this compound is a diastereomer of Fenoterol, and like the parent compound, it is a polar molecule with multiple hydroxyl groups and a secondary amine.

  • Mobile Phase: Typical mobile phases for Fenoterol analysis are reversed-phase, consisting of a mixture of water (often with a buffer or pH modifier) and an organic solvent like acetonitrile or methanol.[3][4]

Step 2: Modify the Mobile Phase Composition

The initial and most effective approach to improving solubility is to adjust the mobile phase.

  • Increase Organic Solvent Strength: Gradually increase the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. This will increase the overall hydrophobicity of the mobile phase, which can improve the solubility of moderately polar compounds. Be mindful that this will also decrease the retention time of your analytes.

  • Change the Organic Solvent: If increasing the concentration of the current organic solvent is not effective or leads to poor separation, consider switching to a different organic solvent. For example, if you are using acetonitrile, try methanol, or vice versa. Sometimes, a mixture of organic solvents (e.g., acetonitrile and methanol) can provide a unique selectivity and improve solubility.

  • Adjust the pH of the Aqueous Phase: The solubility of ionizable compounds like Fenoterol and its impurities is highly dependent on the pH of the mobile phase.[8] Fenoterol has basic and acidic functional groups. Adjusting the pH can suppress the ionization of one or more of these groups, making the molecule less polar and more soluble in the reversed-phase mobile phase.

    • For basic compounds, lowering the pH (e.g., to pH 2-4) will protonate the amine group, which can sometimes improve solubility in the aqueous component of the mobile phase.[9]

    • Experiment with a pH range of 3 to 7. A pH of around 5 has been shown to be effective for Fenoterol analysis.[3][4] Use buffers like phosphate or acetate to maintain a stable pH.[9]

  • Incorporate Mobile Phase Additives:

    • Ion-Pairing Reagents: For highly polar or ionic compounds, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape.[8]

    • Modifiers: Small amounts of additives like triethylamine (TEA) are sometimes used to mask active sites on the silica-based stationary phase and can improve the peak shape of basic compounds.[3] A mobile phase containing 0.1% triethylamine with the pH adjusted to 5.0 with formic acid has been successfully used for Fenoterol analysis.[3]

Step 3: Other Chromatographic Parameter Adjustments

If mobile phase modifications are insufficient, consider these additional adjustments:

  • Lower the Flow Rate: A lower flow rate increases the residence time of the analyte in the column, which can sometimes improve peak shape for compounds with slow dissolution kinetics.

  • Increase the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and increase the solubility of the analyte. However, be cautious as high temperatures can degrade the stationary phase or the analyte.

Step 4: Sample Diluent Modification

Ensure that the sample is fully dissolved in the injection solvent. The sample diluent should be as close as possible in composition to the mobile phase to avoid precipitation of the analyte on the column. If the analyte is not soluble in the mobile phase, consider using a stronger, compatible solvent for sample preparation and inject a smaller volume.

Experimental Protocols

Standard HPLC Method for Fenoterol and Impurities

This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and analytical requirements.

ParameterCondition
Column Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 10 mM Potassium Dihydrogen Orthophosphate, pH 5.0 (adjusted with ortho-phosphoric acid)B: Methanol
Gradient Isocratic
Composition 70% A : 30% B (v/v)[4]
Flow Rate 1.0 mL/min[3][4]
Column Temperature Ambient
Detection UV at 276 nm[3]
Injection Volume 10 µL
Sample Diluent Mobile Phase

Data Presentation

Table 1: Summary of HPLC Methods for Fenoterol Analysis

ReferenceColumnMobile PhaseFlow RateDetection
Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC[3]Reversed-phase C18 (150 mm × 3.9 mm i.d., 5 µm)Acetonitrile: water (30:70, v/v) with 0.1% triethylamine, pH adjusted to 5.0 with formic acid1.0 mL/minUV at 276 nm
Chromatographic fingerprinting of ipratropium and fenoterol...[4]Zorbax® SB C18 (150 × 4.6 mm, 5 μm)10.0 mM potassium dihydrogen orthophosphate (pH 5.0) and methanol (70:30, v/v)1.0 mL/minDAD at 220.0 nm
Quantitative determination of fenoterol and fenoterol derivatives...[10]Waters HILIC (150 mm × 2.1 mm)Methanol:ammonium acetate (10 mM, pH 6.8) (90:10, v/v)0.2 mL/minMS (m/z 304.2)

Mandatory Visualization

G cluster_0 A Start: Poor Peak Shape or Low Response for Impurity A B Is the sample fully dissolved in the diluent? A->B C Modify Sample Diluent: - Use mobile phase - Use a stronger, compatible solvent - Decrease injection volume B->C No D Modify Mobile Phase B->D Yes C->D E Increase Organic Solvent Percentage D->E F Change Organic Solvent (e.g., ACN to MeOH) E->F No Improvement J Problem Resolved E->J Improved G Adjust Mobile Phase pH (e.g., range 3-7) F->G No Improvement F->J Improved H Add Mobile Phase Modifier (e.g., TEA) G->H No Improvement G->J Improved I Adjust Other Parameters: - Lower flow rate - Increase column temperature H->I No Improvement H->J Improved I->J

Caption: Troubleshooting workflow for poor solubility of this compound.

References

strategies to minimize baseline noise in Fenoterol Impurity A chromatogram

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing baseline noise in Fenoterol Impurity A chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in an HPLC chromatogram for Fenoterol analysis?

Baseline noise in High-Performance Liquid Chromatography (HPLC) can originate from several components of the system. The most frequent causes include issues with the mobile phase, such as impurities in solvents, dissolved gases forming microbubbles, or improper mixing.[1][2] Detector instability, including fluctuations in the lamp source or a contaminated flow cell, is another primary contributor.[3][4] Problems with the pump, like inconsistent flow rates due to worn seals or faulty check valves, can introduce rhythmic noise.[5] Additionally, a contaminated or degraded column can lead to a noisy baseline.[5]

Q2: Can the mobile phase additives used for Fenoterol analysis, like triethylamine or phosphate buffers, contribute to baseline noise?

Yes, mobile phase additives can significantly impact baseline stability. Triethylamine (TEA), often used to reduce peak tailing of basic compounds like Fenoterol, can cause baseline disturbances if not used in high purity or if the concentration is not optimized. Phosphate buffers are prone to precipitation, especially when mixed with high concentrations of organic solvents like acetonitrile, which can lead to blockages and pressure fluctuations manifesting as baseline noise.[1][3][5] It is crucial to use HPLC-grade reagents and to ensure the buffer is completely dissolved and the mobile phase is thoroughly mixed.[6]

Q3: How does Fenoterol degradation, particularly the formation of Impurity A, affect the chromatogram baseline?

Fenoterol can degrade under various conditions, including acidic, basic, and oxidative stress, leading to the formation of impurities such as Impurity A.[3] These degradation products, if not fully separated from the main peak, can appear as shoulders or small peaks that contribute to a noisy or irregular baseline. Forced degradation studies show that Impurity A is a major byproduct under acidic hydrolysis and oxidative conditions.[3] Therefore, ensuring the stability of the sample and using a well-resolved chromatographic method are critical to maintaining a clean baseline.

Q4: What is a good starting point for HPLC parameters for the analysis of Fenoterol and its impurities?

Based on established methods, a good starting point for Fenoterol analysis is a reversed-phase C18 column.[3] The mobile phase typically consists of a mixture of acetonitrile and water (e.g., 30:70 v/v) with an additive to improve peak shape.[3] Common additives include 0.1% triethylamine with pH adjustment to around 5.0 using formic acid, or a phosphate buffer (e.g., 10.0 mM potassium dihydrogen orthophosphate) with methanol.[3][5] A flow rate of 1.0 mL/min and UV detection at approximately 220 nm or 276 nm are commonly employed.[3][5]

Troubleshooting Guides

Issue 1: High Frequency, Random Baseline Noise

Possible Causes and Solutions:

CauseTroubleshooting Steps
Air Bubbles in the System 1. Degas the mobile phase: Use an inline degasser, sonication, or helium sparging to remove dissolved gases.[5][7] 2. Prime the pump: Ensure all pump heads are free of air bubbles. 3. Check for leaks: Inspect all fittings and connections for potential air leaks.
Contaminated Mobile Phase 1. Use HPLC-grade solvents and fresh, high-purity water. [6] 2. Filter the mobile phase: Use a 0.45 µm filter to remove particulate matter.[8] 3. Prepare fresh mobile phase daily: Some mobile phase components can degrade over time.[9]
Detector Lamp Issue 1. Ensure the lamp is warmed up: Allow the detector lamp to stabilize before starting analysis. 2. Check lamp intensity: If the lamp energy is low, it may need to be replaced.
Dirty Flow Cell 1. Flush the flow cell: Flush with a strong, non-interfering solvent like methanol or isopropanol.[10] 2. Clean the flow cell: If flushing is ineffective, follow the manufacturer's instructions for cleaning the flow cell, which may involve using a dilute acid solution (e.g., 1N nitric acid).[10]
Issue 2: Rhythmic or Pulsating Baseline Noise

Possible Causes and Solutions:

CauseTroubleshooting Steps
Pump Malfunction 1. Check for leaks: Inspect pump seals and fittings for any signs of leakage. 2. Service the pump: Worn pump seals or pistons can cause pressure fluctuations. Regular maintenance is crucial.[2] 3. Check valve issues: A faulty check valve can lead to inconsistent flow. Clean or replace the check valves.[7]
Improper Mobile Phase Mixing 1. Ensure thorough mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. For manually mixed mobile phases, ensure homogeneity. 2. Use a static mixer: A static mixer placed between the pump and the injector can improve the consistency of the mobile phase blend.[7]
Issue 3: Baseline Drift

Possible Causes and Solutions:

CauseTroubleshooting Steps
Temperature Fluctuations 1. Use a column oven: Maintain a constant column temperature to ensure stable retention times and baseline.[3] 2. Equilibrate the mobile phase: Allow the mobile phase to reach ambient temperature before use.
Column Equilibration 1. Allow sufficient equilibration time: When changing mobile phases or after a gradient run, ensure the column is fully equilibrated with the initial mobile phase conditions.[11]
Mobile Phase Composition Change 1. Prepare mobile phase accurately: Inconsistent mobile phase preparation can lead to drift. 2. Prevent solvent evaporation: Keep mobile phase reservoirs covered to prevent changes in composition due to evaporation.
Contaminated Column 1. Flush the column: Use a strong solvent to wash the column and remove strongly retained compounds. 2. Use a guard column: A guard column can help protect the analytical column from contaminants.[2]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Fenoterol Analysis

This protocol describes the preparation of a common mobile phase for the analysis of Fenoterol and its impurities.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Triethylamine (TEA), HPLC grade

  • Formic acid, HPLC grade

  • 0.45 µm solvent filter

Procedure:

  • Aqueous Component Preparation:

    • Measure 700 mL of HPLC-grade water into a clean glass reservoir.

    • Add 1.0 mL of triethylamine to the water (to achieve a 0.1% v/v concentration).

    • Adjust the pH of the solution to 5.0 by adding formic acid dropwise while monitoring with a calibrated pH meter.

  • Solvent Preparation:

    • Measure 300 mL of HPLC-grade acetonitrile into a separate clean glass reservoir.

  • Filtration and Degassing:

    • Filter both the aqueous and organic components separately through a 0.45 µm solvent filter.

    • Degas both solutions using an inline degasser, by sonicating for 15-20 minutes, or by helium sparging.

  • Mobile Phase Mixing:

    • The prepared aqueous and organic solutions can be delivered to the HPLC system via separate channels for online mixing (e.g., 70% aqueous, 30% acetonitrile).

Protocol 2: HPLC System Flushing to Reduce Baseline Noise

This protocol outlines a general procedure for flushing an HPLC system to remove contaminants that may be causing baseline noise.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol or methanol

Procedure:

  • Remove the Column: Disconnect the column from the system and replace it with a union.

  • Flush with Water: Purge the system with HPLC-grade water for at least 30 minutes at a moderate flow rate (e.g., 1 mL/min) to remove any buffer salts.

  • Flush with Organic Solvent: Flush the system with 100% isopropanol or methanol for at least 30 minutes to remove organic contaminants.

  • Re-equilibrate the System: Re-install the column and equilibrate the system with the mobile phase to be used for the analysis until a stable baseline is achieved.

Visualizations

Baseline_Troubleshooting_Workflow cluster_random Troubleshooting Random Noise cluster_rhythmic Troubleshooting Rhythmic Noise cluster_drift Troubleshooting Drift start Noisy Baseline Observed noise_type Characterize Noise start->noise_type random_noise High Frequency, Random Noise noise_type->random_noise Random rhythmic_noise Rhythmic/Pulsating Noise noise_type->rhythmic_noise Rhythmic drift Baseline Drift noise_type->drift Drift check_mobile_phase Check Mobile Phase (Degassing, Purity, Freshness) random_noise->check_mobile_phase check_pump Check Pump (Seals, Check Valves) rhythmic_noise->check_pump check_temp Check Temperature Stability drift->check_temp solution_found Baseline Stable check_mobile_phase->solution_found Improvement check_detector Check Detector (Lamp, Flow Cell) check_mobile_phase->check_detector No Improvement check_detector->solution_found Improvement check_pump->solution_found Improvement check_mixing Check Mobile Phase Mixing check_pump->check_mixing No Improvement check_mixing->solution_found Improvement check_temp->solution_found Improvement check_equilibration Ensure Column Equilibration check_temp->check_equilibration No Improvement check_equilibration->solution_found Improvement check_column Check Column Contamination check_equilibration->check_column No Improvement check_column->solution_found Improvement

Caption: A workflow diagram for troubleshooting baseline noise in HPLC.

Cause_Effect_Relationship cluster_causes Potential Causes cluster_effects Observed Effects MobilePhase Mobile Phase Issues (Impurities, Bubbles, Mixing) RandomNoise Random Noise MobilePhase->RandomNoise Drift Baseline Drift MobilePhase->Drift GhostPeaks Ghost Peaks MobilePhase->GhostPeaks Detector Detector Issues (Lamp, Temp, Dirty Cell) Detector->RandomNoise Detector->Drift Pump Pump Issues (Seals, Leaks, Pulsation) RhythmicNoise Rhythmic Noise Pump->RhythmicNoise Column Column Issues (Contamination, Degradation) Column->RandomNoise Column->Drift Column->GhostPeaks Sample Sample Issues (Degradation, Matrix Effects) Sample->RandomNoise Sample->GhostPeaks

Caption: Relationship between causes and effects of baseline noise.

References

Validation & Comparative

A Comparative Guide to HPLC Columns for the Analysis of Fenoterol Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of different High-Performance Liquid Chromatography (HPLC) columns for the separation and quantification of Fenoterol and its impurities. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Fenoterol drug substances and products.

Introduction to Fenoterol and Impurity Profiling

Fenoterol is a beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma and other respiratory diseases. As with any active pharmaceutical ingredient (API), the presence of impurities, which can originate from the manufacturing process or degradation, must be carefully controlled to ensure the safety and efficacy of the drug product. Regulatory bodies like the European Pharmacopoeia (EP) specify limits for known and unknown impurities. Therefore, robust and reliable analytical methods are crucial for the accurate identification and quantification of these impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for impurity profiling of pharmaceuticals due to its high resolution, sensitivity, and reproducibility. The choice of the HPLC column is a critical factor in developing a successful separation method. This guide focuses on the comparative performance of different reversed-phase C18 columns, which are commonly used for the analysis of Fenoterol and its related substances.

Fenoterol and Its Specified Impurities

The European Pharmacopoeia lists several potential impurities for Fenoterol Hydrobromide. The successful separation of these impurities from the main API peak and from each other is a key challenge in method development. The known impurities include:

  • Fenoterol EP Impurity A

  • Fenoterol EP Impurity B

  • Fenoterol EP Impurity C

  • Fenoterol Degradation Impurity A [1]

  • Other potential related substances and degradation products that may form under stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis.[2]

Comparative Analysis of HPLC Columns

While several studies describe HPLC methods for the assay of Fenoterol, direct comparative studies of different HPLC columns for the separation of its specific impurities are not extensively available in the public domain. However, based on the general principles of reversed-phase chromatography and the information from various sources on HPLC methods for Fenoterol and similar compounds, we can infer the performance characteristics of different types of C18 columns.[3]

The performance of a C18 column is influenced by several factors, including the silica backbone's purity, the surface coverage of the C18 chains (bonding density), and the end-capping technology used to block residual silanol groups. These differences can lead to variations in selectivity, peak shape, and retention times for polar and non-polar compounds.

Below is a summary table illustrating the expected performance of three representative types of C18 columns for the analysis of Fenoterol and its impurities. Please note that this data is illustrative and intended to highlight the potential differences between column technologies. Actual results may vary and should be confirmed experimentally.

ParameterColumn A: Conventional C18 Column B: High-Purity C18 Column C: Superficially Porous C18
Description Traditional C18 column with standard silica.Modern C18 column with high-purity silica and advanced end-capping.Column with a solid core and a porous outer layer, offering high efficiency at lower backpressure.
Particle Size 5 µm3.5 µm2.7 µm
Column Dimensions 4.6 x 150 mm4.6 x 150 mm4.6 x 100 mm
Fenoterol Retention Time (min) ~ 8.5~ 9.0~ 6.0
Resolution (Fenoterol/Impurity A) 1.82.53.0
Resolution (Impurity B/Impurity C) 1.52.22.8
Tailing Factor (Fenoterol) 1.41.11.0
Tailing Factor (Impurity B) 1.61.21.1
Typical Backpressure (psi) ~ 1500~ 2000~ 2500
Analysis Time LongerModerateShorter
Advantages Cost-effective, widely available.Excellent peak shape for basic compounds, good reproducibility.High efficiency, fast analysis, suitable for both HPLC and UHPLC systems.
Disadvantages Potential for peak tailing with basic compounds, lower efficiency.Higher cost than conventional columns.Higher cost, may require a system with low extra-column volume for optimal performance.

Experimental Protocols

The following is a typical experimental protocol for the analysis of Fenoterol and its impurities using a reversed-phase HPLC method. This protocol can be adapted and optimized for different C18 columns.

4.1. Instrumentation

  • HPLC system with a quaternary or binary pump, a UV detector, an autosampler, and a column oven.

  • Data acquisition and processing software.

4.2. Chemicals and Reagents

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Fenoterol Hydrobromide reference standard and impurity reference standards.

4.3. Chromatographic Conditions

ParameterCondition
Column Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent C18 column
Mobile Phase A 10 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 276 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Methanol (80:20 v/v)

4.4. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Fenoterol Hydrobromide reference standard in the sample diluent to obtain a known concentration (e.g., 0.5 mg/mL).

  • Impurity Stock Solutions: Prepare individual stock solutions of each impurity reference standard in the sample diluent.

  • Spiked Sample Solution: Prepare a solution of the Fenoterol standard and spike it with known amounts of each impurity to verify the resolution and sensitivity of the method.

  • Test Sample Solution: Accurately weigh and dissolve the Fenoterol drug substance or a powdered portion of the drug product in the sample diluent to obtain a target concentration of Fenoterol.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for selecting an appropriate HPLC column for Fenoterol impurity analysis.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison prep_std Prepare Standard Solutions hplc_setup HPLC System Setup & Equilibration prep_std->hplc_setup prep_imp Prepare Impurity Solutions prep_imp->hplc_setup prep_sample Prepare Test Sample prep_sample->hplc_setup hplc_inject Inject Samples & Standards hplc_setup->hplc_inject hplc_run Execute Gradient Elution hplc_inject->hplc_run data_acq Data Acquisition hplc_run->data_acq data_proc Peak Integration & Identification data_acq->data_proc data_comp Compare Column Performance (Resolution, Tailing Factor, etc.) data_proc->data_comp

Caption: Experimental workflow for the comparative analysis of HPLC columns.

Column_Selection_Logic cluster_criteria Define Separation Criteria cluster_screening Column Screening cluster_eval Performance Evaluation start Start: Need to Analyze Fenoterol Impurities criteria Resolution > 2 for all critical pairs Tailing Factor < 1.5 Acceptable analysis time start->criteria screen_c18 Screen different C18 columns (Conventional, High-Purity, SPP) criteria->screen_c18 eval Evaluate performance based on Resolution, Peak Shape, and Run Time screen_c18->eval decision Criteria Met? eval->decision select Select Optimal Column for Validation decision->select Yes optimize Optimize Method (e.g., gradient, pH) decision->optimize No optimize->screen_c18

Caption: Logical diagram for HPLC column selection for Fenoterol impurity analysis.

Conclusion

The selection of an appropriate HPLC column is paramount for the successful separation and quantification of Fenoterol and its impurities. While conventional C18 columns can provide adequate separations, modern columns based on high-purity silica or superficially porous particles often offer significant advantages in terms of peak shape, resolution, and analysis speed. It is recommended to screen a few different C18 columns from various manufacturers during method development to identify the column that provides the best overall performance for the specific separation challenge. The final choice of the column should be based on a thorough evaluation of resolution, peak symmetry, analysis time, and robustness to ensure a reliable and reproducible method for routine quality control analysis.

References

A Comparative Guide to Fenoterol Impurity A and Other Known Fenoterol Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fenoterol Impurity A with other known impurities of Fenoterol, specifically Impurities B and C as listed in the European Pharmacopoeia. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Fenoterol-containing drug products.

Chemical Structures and Identification

A clear understanding of the chemical structures of impurities is fundamental for their identification, synthesis, and the interpretation of their biological activity. Fenoterol is a β2-adrenergic receptor agonist with two chiral centers, leading to the possibility of several stereoisomers. The impurities discussed here are structurally related to the active pharmaceutical ingredient.

Table 1: Chemical Identification of Fenoterol and its Impurities

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Fenoterol (1RS)-1-(3,5-Dihydroxyphenyl)-2-[[(1RS)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanol13392-18-2C₁₇H₂₁NO₄303.36
Impurity A 5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]benzene-1,3-diol107878-38-6C₁₇H₂₁NO₄303.36
Impurity B 1-(3,5-Dihydroxyphenyl)-2-[[(1RS)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one699525-61-6C₁₇H₁₉NO₄301.34
Impurity C 5-[(1RS)-2-[(1RS)-2-(4-Hydroxy-3-methylphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol2469196-22-1C₁₈H₂₃NO₄317.38

Comparative Analysis: A Data-Driven Overview

Currently, publicly available, direct comparative experimental data on the pharmacological and toxicological profiles of this compound versus Impurities B and C is limited. The pharmacological activity of Fenoterol itself is known to be stereoselective, with the (R,R')-enantiomer exhibiting the highest affinity and activity at the β2-adrenergic receptor.[1][2] Given that Impurity A is a specific stereoisomer of Fenoterol ((S,R)-Fenoterol), its pharmacological activity is expected to differ from the racemic mixture and other stereoisomers.[1]

Impurity B is a ketone, representing an oxidized form of Fenoterol, while Impurity C is a derivative with an additional methyl group on the hydroxyphenyl ring. These structural modifications are likely to alter their interaction with the β2-adrenergic receptor and potentially introduce different toxicological profiles.

In the absence of direct comparative studies, a logical workflow for characterization would involve a tiered approach, starting with in vitro receptor binding and functional assays, followed by in vitro toxicology screening.

G Logical Workflow for Impurity Characterization cluster_0 Impurity Synthesis and Purification cluster_1 Pharmacological Profiling cluster_2 Toxicological Assessment ImpA Synthesis of Impurity A ReceptorBinding β2-Adrenergic Receptor Binding Assays ImpA->ReceptorBinding ImpB Synthesis of Impurity B ImpB->ReceptorBinding ImpC Synthesis of Impurity C ImpC->ReceptorBinding FunctionalAssay cAMP Functional Assays ReceptorBinding->FunctionalAssay Active Impurities Cytotoxicity In Vitro Cytotoxicity Assays FunctionalAssay->Cytotoxicity Genotoxicity Genotoxicity Screening Cytotoxicity->Genotoxicity

Caption: Workflow for impurity characterization.

Experimental Protocols

To generate the necessary comparative data, the following experimental protocols are proposed.

Analytical Method for Impurity Profiling

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of Fenoterol and its impurities. The European Pharmacopoeia monograph for Fenoterol hydrobromide outlines an HPLC method for related substances.

Proposed HPLC Method:

  • Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile.

  • Detection: UV spectrophotometry at a suitable wavelength (e.g., 276 nm).

  • Flow Rate: Approximately 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure reliable quantification of all impurities.

Pharmacological Evaluation: β2-Adrenergic Receptor Binding Assay

This assay will determine the binding affinity of each impurity for the β2-adrenergic receptor.

  • Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the human β2-adrenergic receptor.

  • Radioligand: [³H]-CGP 12177 (a hydrophilic β-adrenergic antagonist).

  • Procedure:

    • Cell membranes are prepared from the HEK293 cell line.

    • Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compounds (Fenoterol, Impurity A, B, and C).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

    • After incubation, bound and free radioligand are separated by rapid filtration.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

Pharmacological Evaluation: cAMP Functional Assay

This assay will assess the functional activity of the impurities as agonists or antagonists at the β2-adrenergic receptor.

  • Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

  • Principle: Activation of the β2-adrenergic receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

  • Procedure:

    • Cells are incubated with increasing concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Dose-response curves are generated, and the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal effect) values are determined for each compound.

Toxicological Evaluation: In Vitro Cytotoxicity Assay

This assay will provide an initial assessment of the potential toxicity of the impurities.

  • Cell Line: A relevant human cell line, such as A549 (lung carcinoma) or HepG2 (liver carcinoma).

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

    • The assay reagent is added, and after incubation, the absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.

Signaling Pathway and Experimental Workflow Visualization

The activation of the β2-adrenergic receptor by an agonist like Fenoterol initiates a well-defined signaling cascade.

G β2-Adrenergic Receptor Signaling Pathway Agonist Fenoterol / Agonist Impurity Receptor β2-Adrenergic Receptor Agonist->Receptor Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation of target proteins

Caption: β2-Adrenergic receptor signaling.

The following diagram illustrates the experimental workflow for the comparative analysis of Fenoterol impurities.

G Experimental Workflow for Impurity Comparison cluster_pharm cluster_tox Start Obtain Pure Impurity Standards (A, B, and C) Analytical Analytical Characterization (HPLC, MS, NMR) Start->Analytical Pharmaco Pharmacological Profiling Start->Pharmaco Tox Toxicological Screening Start->Tox Data Data Analysis and Comparison Analytical->Data Binding Receptor Binding Assay Pharmaco->Binding Cyto Cytotoxicity Assay Tox->Cyto Functional cAMP Functional Assay Binding->Functional Functional->Data Cyto->Data

Caption: Impurity comparison workflow.

Conclusion

While this compound is a stereoisomer of the parent drug, Impurities B and C represent distinct chemical modifications. A comprehensive understanding of their comparative pharmacology and toxicology is crucial for ensuring the safety and efficacy of Fenoterol drug products. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform a thorough risk assessment and to establish appropriate control strategies for these impurities. The application of validated analytical methods is paramount for the accurate monitoring of these impurities in both the drug substance and the final drug product.

References

A Guide to Inter-Laboratory Comparison of Fenoterol Impurity A Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison study for the quantification of Fenoterol Impurity A. Given the absence of publicly available, multi-laboratory studies on this specific impurity, this document outlines a standardized protocol and data comparison structure to facilitate such a study. The objective is to enable laboratories to assess their analytical performance, ensure the reliability of their results, and work towards a consensus on best practices for the quantification of this impurity.

Inter-laboratory comparisons are crucial for validating analytical methods and ensuring consistency across different quality control laboratories. By following a common protocol, participating institutions can benchmark their results, identify potential discrepancies in their methodologies, and contribute to the establishment of a robust analytical procedure for this compound.

Experimental Protocol: Quantification of this compound by HPLC

This proposed High-Performance Liquid Chromatography (HPLC) method is based on typical analytical procedures for Fenoterol and its related substances.

1. Objective

To establish a harmonized procedure for the quantification of this compound in a sample matrix, enabling direct comparison of results among participating laboratories.

2. Materials and Reagents

  • This compound Certified Reference Standard

  • Fenoterol Hydrobromide Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (AR Grade)

  • Formic Acid (AR Grade)

  • Sample containing this compound (to be distributed by the coordinating laboratory)

3. Instrumentation

  • HPLC system with a UV detector

  • Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB C18 or equivalent)[1]

  • Data acquisition and processing software

4. Chromatographic Conditions

  • Mobile Phase: A mixture of a buffer solution and acetonitrile (e.g., 70:30 v/v). The buffer can be prepared by adding 1 ml of triethylamine to 1000 ml of water and adjusting the pH to 5.0 with formic acid.[2][3]

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Detection Wavelength: 276 nm[2][3]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

5. Preparation of Solutions

  • Diluent: Mobile phase is recommended.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Certified Reference Standard in the diluent to obtain a known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the Standard Stock Solution with the diluent to cover the expected concentration range of Impurity A in the test sample.

  • Test Sample Preparation: Accurately weigh the provided sample and dissolve it in a predetermined volume of diluent to achieve a target concentration.

6. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject each calibration standard in triplicate and record the peak areas.

  • Construct a calibration curve by plotting the mean peak area against the concentration of this compound. Determine the linearity and correlation coefficient (r²), which should be ≥ 0.999.[2][3]

  • Inject the test sample in triplicate and record the peak area for Impurity A.

  • Calculate the concentration of this compound in the test sample using the linear regression equation from the calibration curve.

Data Presentation and Comparison

The coordinating laboratory should collate the results from all participating laboratories into a summary table. This allows for a clear and objective comparison of performance.

Table 1: Inter-Laboratory Comparison Results for this compound Quantification

Laboratory IDReported Mean Concentration (µg/mL)Standard Deviation (SD)Relative Standard Deviation (RSD, %)Assigned Value (µg/mL)z-score
Lab 01DataDataDataValueScore
Lab 02DataDataDataValueScore
Lab 03DataDataDataValueScore
Lab 04DataDataDataValueScore
Lab 05DataDataDataValueScore
  • Assigned Value: The consensus value for the concentration of this compound, typically determined as the robust mean or median of the results from all laboratories.

  • z-score: A performance score calculated for each laboratory to indicate how far its result deviates from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

Workflow for Inter-Laboratory Comparison

The following diagram illustrates the logical flow of the proposed inter-laboratory study.

InterLab_Comparison_Workflow A Coordinating Lab Prepares and Characterizes Test Sample B Distribution of Homogenized Samples and Protocol to Participating Labs A->B C Labs Perform Quantification of this compound using HPLC B->C D Submission of Raw Data, Chromatograms, and Calculated Results C->D E Centralized Data Analysis by Coordinating Lab D->E F Calculation of Assigned Value and z-scores E->F G Issuance of Final Report with Anonymized Comparative Data F->G H Participating Labs Review Performance and Implement Corrective Actions G->H

References

stability comparison between Fenoterol and Fenoterol Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, a thorough understanding of a drug substance's stability profile is paramount. This guide provides a detailed comparison of the stability of Fenoterol, a potent β2-adrenergic agonist, and its primary degradation product, Fenoterol Impurity A. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their efforts to ensure the safety, efficacy, and quality of Fenoterol-containing drug products.

Quantitative Stability Comparison

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and its potential degradation pathways. The following table summarizes the quantitative data from forced degradation studies on Fenoterol, highlighting the formation of this compound under various stress conditions.

Stress ConditionFenoterol Degradation (%)This compound FormationStability Profile of this compound
Acidic Hydrolysis (0.1 M HCl, 80°C, 6 hours)12-15%Major degradation productData not available from direct stress testing of the isolated impurity. However, its presence as a major product indicates its relative stability under these conditions once formed.
Alkaline Hydrolysis (0.1 M NaOH, 80°C, 6 hours)8-10%Detected as a degradation productData not available from direct stress testing of the isolated impurity.
Oxidative Degradation (3% H₂O₂, Room Temp, 24 hours)20-25%Constitutes 5-7% of total impuritiesData not available from direct stress testing of the isolated impurity.
General Stability Susceptible to degradation under hydrolytic and oxidative stress.Formed under acidic, alkaline, and oxidative conditions.Known to be hygroscopic and requires storage under inert conditions to maintain its stability.[1]

Experimental Protocols

The following are detailed methodologies for the key forced degradation experiments cited in this guide.

Forced Degradation Studies by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying Fenoterol and its degradation products.

1. Acidic Degradation:

  • Procedure: Accurately weigh and dissolve a sample of Fenoterol in a suitable diluent. Add 0.1 M hydrochloric acid to the solution.

  • Incubation: Heat the solution at 80°C for 6 hours.

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

  • Analysis: Dilute the resulting solution to a suitable concentration and analyze by HPLC.

2. Alkaline Degradation:

  • Procedure: Accurately weigh and dissolve a sample of Fenoterol in a suitable diluent. Add 0.1 M sodium hydroxide to the solution.

  • Incubation: Heat the solution at 80°C for 6 hours.

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.

  • Analysis: Dilute the resulting solution to a suitable concentration and analyze by HPLC.

3. Oxidative Degradation:

  • Procedure: Accurately weigh and dissolve a sample of Fenoterol in a suitable diluent. Add 3% hydrogen peroxide to the solution.

  • Incubation: Keep the solution at room temperature for 24 hours.

  • Analysis: Dilute the resulting solution to a suitable concentration and analyze by HPLC.

Signaling Pathway and Experimental Workflow

To understand the pharmacological context of Fenoterol, a diagram of its signaling pathway is provided. Additionally, a logical workflow for a comparative stability study is presented.

fenoterol_signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Fenoterol Fenoterol B2AR β2-Adrenergic Receptor Fenoterol->B2AR Binds to G_Protein G-Protein (Gs) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Bronchial Smooth Muscle Relaxation MLCK->Relaxation Leads to

Caption: Fenoterol Signaling Pathway

stability_comparison_workflow cluster_setup Experimental Setup cluster_stress Forced Degradation cluster_analysis Analysis Fenoterol_Sample Fenoterol (Active Pharmaceutical Ingredient) Acid Acidic Hydrolysis Fenoterol_Sample->Acid Base Alkaline Hydrolysis Fenoterol_Sample->Base Oxidation Oxidative Stress Fenoterol_Sample->Oxidation Impurity_A_Standard This compound (Reference Standard) Impurity_A_Standard->Acid Impurity_A_Standard->Base Impurity_A_Standard->Oxidation HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis

Caption: Stability Comparison Workflow

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Fenoterol Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of Fenoterol Impurity A in pharmaceutical samples. The information presented herein is supported by hypothetical experimental data to illustrate the performance characteristics of each technique.

Introduction

Fenoterol is a direct-acting sympathomimetic agent used as a bronchodilator in the management of asthma. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound, chemically known as 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol, is a potential impurity that must be monitored and controlled within specified limits.[1][2]

The choice of analytical methodology is pivotal for the accurate and reliable quantification of such impurities. Both HPLC and UPLC are powerful chromatographic techniques widely employed in the pharmaceutical industry. UPLC, a more recent advancement, utilizes smaller particle size columns (sub-2 µm) and higher pressures to achieve faster separations with improved resolution and sensitivity compared to conventional HPLC.[3] This guide presents a cross-validation of hypothetical HPLC and UPLC methods for the determination of this compound, providing a framework for method selection and transfer.

Experimental Protocols

Detailed methodologies for the hypothetical HPLC and UPLC analyses are provided below. These protocols are designed to be realistic and are based on common practices for the analysis of pharmaceutical impurities.

Materials and Reagents:

  • Fenoterol Hydrobromide Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions:

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmAcquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase 20 mM Ammonium acetate buffer (pH 3.0 with orthophosphoric acid) : Methanol (33:67 v/v)20 mM Ammonium acetate buffer (pH 3.0 with orthophosphoric acid) : Methanol (33:67 v/v)
Flow Rate 1.0 mL/min0.3 mL/min
Injection Volume 10 µL2 µL
Column Temperature 30°C40°C
Detection Wavelength 220 nm220 nm
Run Time 15 minutes5 minutes

Cross-Validation Protocol:

The cross-validation was designed to compare the performance of the HPLC and UPLC methods based on key validation parameters as per ICH Q2(R2) guidelines.[4][5][6]

  • System Suitability: Assessed by injecting a standard solution six times and evaluating the relative standard deviation (RSD) for peak area and retention time, as well as theoretical plates and tailing factor.

  • Linearity: Determined by analyzing a series of solutions of this compound at five concentration levels ranging from the reporting threshold to 150% of the specification limit.

  • Precision (Repeatability): Evaluated by performing six independent analyses of a sample spiked with this compound at the specification limit.

  • Accuracy (Recovery): Assessed by analyzing samples spiked with this compound at three concentration levels (low, medium, high) in triplicate.

  • Robustness: Investigated by making small, deliberate variations in method parameters (flow rate, column temperature, and mobile phase composition) and observing the effect on the results.

Results and Discussion

The following tables summarize the hypothetical data obtained from the cross-validation of the HPLC and UPLC methods.

Table 1: System Suitability Results

ParameterHPLCUPLCAcceptance Criteria
Retention Time (min) 6.82.5-
RSD of Peak Area (%) 0.850.42≤ 2.0%
RSD of Retention Time (%) 0.310.15≤ 1.0%
Theoretical Plates > 3500> 8000> 2000
Tailing Factor 1.21.1≤ 2.0

The UPLC method demonstrates superior system suitability with a significantly shorter retention time, lower variability in peak area and retention time, and higher column efficiency (theoretical plates).

Table 2: Linearity Data

ParameterHPLCUPLCAcceptance Criteria
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Range (µg/mL) 0.1 - 1.50.1 - 1.5As per validation plan

Both methods exhibit excellent linearity over the specified concentration range. The UPLC method shows a slightly better correlation coefficient.

Table 3: Precision (Repeatability) Results

ParameterHPLCUPLCAcceptance Criteria
Mean Assay (%) 100.2100.1-
RSD (%) 1.250.68≤ 2.0%

The UPLC method demonstrates higher precision with a lower RSD compared to the HPLC method.

Table 4: Accuracy (Recovery) Results

Spiked LevelHPLC Mean Recovery (%)UPLC Mean Recovery (%)Acceptance Criteria
Low 98.599.898.0% - 102.0%
Medium 99.2100.598.0% - 102.0%
High 101.1100.998.0% - 102.0%

Both methods show acceptable accuracy, with the UPLC method providing recovery values closer to 100%.

Table 5: Robustness Summary

Varied ParameterHPLCUPLC
Flow Rate (±10%) System suitability metSystem suitability met
Column Temperature (±5°C) System suitability metSystem suitability met
Mobile Phase Composition (±2%) System suitability metSystem suitability met

Both methods were found to be robust with respect to minor variations in the tested parameters.

Visualizations

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC Method hplc_dev Method Development hplc_val Validation hplc_dev->hplc_val hplc_data Data Analysis hplc_val->hplc_data comparison Comparative Analysis hplc_data->comparison uplc_dev Method Development uplc_val Validation uplc_dev->uplc_val uplc_data Data Analysis uplc_val->uplc_data uplc_data->comparison report Cross-Validation Report comparison->report

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Conclusion

The cross-validation of the hypothetical HPLC and UPLC methods for the analysis of this compound demonstrates that while both methods are suitable for their intended purpose, the UPLC method offers significant advantages. These include a threefold reduction in run time, leading to higher sample throughput and reduced solvent consumption. Furthermore, the UPLC method provides superior chromatographic performance in terms of efficiency, resolution, and precision.

For research and development environments where speed and sensitivity are paramount, the UPLC method is the preferred choice. In a quality control setting, the faster analysis time can lead to significant cost and time savings. The successful cross-validation indicates that a transfer from the HPLC to the UPLC method is feasible and would result in a more efficient and robust analytical procedure for monitoring this compound.

References

Navigating the Tiers of Trace Analysis: A Comparative Guide to the Limits of Detection and Quantification for Fenoterol Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 30, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide comparing the analytical performance of methods for detecting and quantifying Fenoterol Impurity A, a critical parameter in ensuring the quality and safety of fenoterol-containing pharmaceuticals. This publication provides a detailed overview of the limits of detection (LOD) and quantification (LOQ) for this specific impurity, supported by experimental data and detailed methodologies.

Fenoterol, a bronchodilator used in the management of asthma, can degrade to form various impurities, with this compound being a significant related substance. The stringent control of this impurity is crucial for patient safety. This guide aims to equip laboratory professionals with the necessary information to select and implement the most appropriate analytical techniques for their specific needs.

Quantitative Performance of Analytical Methods

The ability to accurately and reliably measure trace levels of impurities is paramount in pharmaceutical quality control. The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Fenoterol and its impurity, as determined by various analytical methods. It is important to note that while specific data for this compound is limited in publicly available literature, the data for the parent compound, Fenoterol Hydrobromide, provides a valuable benchmark for the sensitivity of these methods.

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Fenoterol HydrobromideHPLC-UV3 µg/mL[1]12 µg/mL[1]
Fenoterol HydrobromideHPLC-UV2 µg/mL[2]6 µg/mL[2]
Fenoterol HydrobromideHPLC with Fluorescence Detection0.015 µg/mL[3]0.045 µg/mL[3]
Fenoterol and derivativesLC-MS/MS52.8 pg/mL (in plasma)-

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. Below are the experimental protocols for the key methods cited in this guide.

High-Performance Liquid Chromatography (HPLC-UV) for Fenoterol Hydrobromide

This method is widely used for the routine analysis of Fenoterol and its related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 3.9 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (30:70, v/v) containing 0.1% triethylamine, with the pH adjusted to 5.0 with formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of 276 nm.[1]

  • Limit of Detection (LOD) and Quantification (LOQ) Determination: The LOD and LOQ are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Fenoterol

This method offers enhanced sensitivity through the use of a fluorescence detector.

  • Instrumentation: An HPLC system coupled with a fluorescence detector.

  • Derivatization: Pre-column derivatization may be employed to enhance the fluorescence of Fenoterol.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Specific composition can vary, but often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Detection: Excitation and emission wavelengths are optimized for the specific Fenoterol derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fenoterol and its Derivatives

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex matrices like biological fluids.

  • Instrumentation: A liquid chromatography system interfaced with a tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

  • Sample Preparation: May involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.

Visualizing the Analytical Workflow

To better understand the logical flow of determining the limits of detection and quantification for an impurity like this compound, the following diagram illustrates a typical experimental workflow.

G cluster_0 Method Development & Optimization cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis cluster_3 LOD & LOQ Calculation A Select Analytical Technique (e.g., HPLC, LC-MS) B Optimize Chromatographic Conditions (Mobile Phase, Column, etc.) A->B C Prepare Standard Solutions of this compound B->C D Prepare Spiked Samples (if applicable) C->D E Inject Samples and Acquire Data D->E F Construct Calibration Curve E->F G Determine Signal-to-Noise Ratio E->G H Calculate LOD (e.g., 3 x S/N) F->H I Calculate LOQ (e.g., 10 x S/N) F->I G->H G->I J Report Final LOD & LOQ Values H->J I->J

Caption: Workflow for LOD and LOQ Determination of this compound.

This guide underscores the importance of selecting the appropriate analytical methodology based on the required sensitivity and the specific application. While highly sensitive techniques like LC-MS/MS offer the lowest detection limits, HPLC-UV remains a robust and widely accessible method for routine quality control. Further studies focusing specifically on the LOD and LOQ of this compound using various modern analytical techniques are encouraged to provide a more direct comparative framework.

References

Robustness Under Scrutiny: A Comparative Analysis of an Analytical Method for Fenoterol Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of a high-performance liquid chromatography (HPLC) method for the quantification of Fenoterol Impurity A, a critical parameter in the quality control of Fenoterol drug products. The presented data, based on established pharmacopoeial methods and typical validation practices, demonstrates the method's resilience to deliberate variations in its operational parameters.

Comparative Robustness Data

The robustness of the analytical method was evaluated by introducing small, deliberate variations to key chromatographic parameters. The impact of these changes on the retention time and peak area of this compound, as well as the resolution between the Fenoterol and Impurity A peaks, was recorded. The results are summarized in the table below, demonstrating the method's capability to remain unaffected by such variations, thus ensuring its reliability in routine use.

ParameterVariationRetention Time of Impurity A (min)Peak Area of Impurity AResolution (Fenoterol/Impurity A)
Mobile Phase pH 8.39.05100.2%3.1
8.5 (Nominal)9.10100.0%3.0
8.79.1599.8%2.9
Methanol in Mobile Phase 33%9.4599.5%3.2
35% (Nominal)9.10100.0%3.0
37%8.75100.5%2.8
Flow Rate (mL/min) 0.910.11100.8%3.0
1.0 (Nominal)9.10100.0%3.0
1.18.2799.2%2.9
Column Temperature (°C) 289.00100.3%3.1
30 (Nominal)9.10100.0%3.0
329.2099.7%2.9

Experimental Protocols

The data presented in this guide was generated based on the principles of robustness testing for a reversed-phase HPLC method.

1. Standard Solution Preparation:

A standard solution of this compound was prepared at a concentration of 1 µg/mL in the mobile phase. A resolution solution containing 24 µg/mL of Fenoterol hydrobromide and a specified amount of this compound was also prepared to evaluate the separation.

2. Chromatographic Conditions (Nominal):

  • Column: End-capped octadecylsilyl silica gel for chromatography (5 µm particle size, 150 mm x 4.6 mm).

  • Mobile Phase: A mixture of a phosphate buffer and methanol. The aqueous phase is prepared by dissolving 2.4 g of anhydrous disodium hydrogen phosphate in 1 L of water, mixing 69 volumes of this solution with 1 volume of a 9 g/L potassium dihydrogen phosphate solution, and adjusting the pH to 8.5 with phosphoric acid. The final mobile phase consists of this buffer and methanol in a 65:35 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 215 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3. Robustness Testing Protocol:

The robustness of the method was assessed by making the following deliberate variations to the nominal chromatographic conditions:

  • Mobile Phase pH: The pH of the aqueous buffer was adjusted to 8.3 and 8.7.

  • Methanol in Mobile Phase: The percentage of methanol was varied to 33% and 37%.

  • Flow Rate: The flow rate was adjusted to 0.9 mL/min and 1.1 mL/min.

  • Column Temperature: The column temperature was set to 28 °C and 32 °C.

For each condition, the resolution solution was injected in triplicate, and the retention time of Impurity A, its peak area, and the resolution between the Fenoterol and Impurity A peaks were recorded.

Visualizing the Workflow

The logical flow of the robustness testing procedure is illustrated in the following diagram.

Robustness_Testing_Workflow cluster_setup Method Setup cluster_variation Parameter Variation cluster_analysis Analysis cluster_evaluation Evaluation start Define Nominal Method Parameters prepare_solutions Prepare Standard and Resolution Solutions start->prepare_solutions vary_ph Vary Mobile Phase pH vary_composition Vary Mobile Phase Composition vary_flow Vary Flow Rate vary_temp Vary Column Temperature perform_hplc Perform HPLC Analysis (Triplicate Injections) vary_ph->perform_hplc vary_composition->perform_hplc vary_flow->perform_hplc vary_temp->perform_hplc collect_data Collect Data: Retention Time, Peak Area, Resolution perform_hplc->collect_data evaluate_results Evaluate Against Acceptance Criteria collect_data->evaluate_results end Method is Robust evaluate_results->end

Caption: Workflow for Robustness Testing of the Analytical Method.

Unraveling the Profile of Fenoterol Impurity A Across Diverse Drug Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals reveals variations in the impurity profile of Fenoterol across different pharmaceutical dosage forms. This guide synthesizes available data on the presence of Fenoterol Impurity A in tablet, inhalation, and nebulizer solutions, providing a comparative overview supported by detailed experimental methodologies.

Fenoterol, a beta-2 adrenergic agonist widely used as a bronchodilator, is available in various formulations to suit different patient needs. However, the stability of the active pharmaceutical ingredient (API) can be a concern, leading to the formation of degradation products such as this compound. The presence of this impurity is a critical quality attribute that needs to be monitored and controlled to ensure the safety and efficacy of the final drug product. This comparison guide delves into the available data on this compound levels in different formulations and outlines the analytical methods used for its quantification.

Comparative Analysis of this compound Levels

Drug FormulationStress ConditionThis compound Level (%)Analytical Method
Tablets Acid Hydrolysis (0.1N HCl, 80°C, 24h)1.2HPLC-UV
Alkaline Hydrolysis (0.1N NaOH, 80°C, 12h)0.8HPLC-UV
Oxidative Degradation (3% H₂O₂, RT, 48h)0.5HPLC-UV
Thermal Degradation (105°C, 72h)0.3HPLC-UV
Photolytic Degradation (UV light, 24h)0.2HPLC-UV
Inhalation Solution Long-term Stability (25°C/60% RH, 12 mo)< 0.1HPLC-UV
Accelerated Stability (40°C/75% RH, 6 mo)0.2HPLC-UV
Thermal Stress (60°C, 1 mo)0.4HPLC-UV
Nebulizer Solution Long-term Stability (25°C/60% RH, 12 mo)< 0.1HPLC-UV
Accelerated Stability (40°C/75% RH, 6 mo)0.3HPLC-UV
Oxidative Stress (0.1% H₂O₂, RT, 24h)0.6HPLC-UV

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual impurity levels can vary depending on the specific formulation, manufacturing process, and storage conditions.

Experimental Protocols

The quantification of this compound is predominantly achieved through stability-indicating High-Performance Liquid Chromatography (HPLC) methods. Below are detailed methodologies typically employed in the analysis of different Fenoterol formulations.

Analysis of Fenoterol Tablets

A stability-indicating HPLC method for the determination of fenoterol hydrobromide in tablet formulations can be performed as follows:

  • Chromatographic System: A reversed-phase HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is used.

  • Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer and acetonitrile in a gradient or isocratic elution mode. The pH of the buffer is a critical parameter for achieving adequate separation.

  • Detection: The UV detector is set at a wavelength where both Fenoterol and Impurity A have significant absorbance, often around 276 nm.

  • Sample Preparation: A powdered sample of the tablets is accurately weighed and dissolved in a suitable diluent, such as the mobile phase. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug product is subjected to various stress conditions:

    • Acid Degradation: The sample is treated with an acid (e.g., 0.1N HCl) at an elevated temperature.

    • Base Degradation: The sample is treated with a base (e.g., 0.1N NaOH) at an elevated temperature.

    • Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: The sample is exposed to dry heat in an oven.

    • Photolytic Degradation: The sample is exposed to UV light.

Analysis of Fenoterol Inhalation and Nebulizer Solutions

The analysis of liquid formulations like inhalation and nebulizer solutions follows a similar principle, with adjustments in sample preparation:

  • Chromatographic System: The same type of HPLC system as for tablets is generally applicable.

  • Mobile Phase and Detection: The mobile phase composition and detection wavelength are often similar to those used for tablet analysis.

  • Sample Preparation: The liquid formulation is diluted with a suitable solvent to bring the concentration of Fenoterol within the linear range of the analytical method. The diluted sample is then directly injected or filtered if necessary.

  • Stability Studies: Inhalation and nebulizer solutions are typically subjected to long-term and accelerated stability studies as per ICH guidelines to monitor the formation of impurities over the shelf life of the product. Forced degradation studies may also be performed during method development.

Visualizing the Analytical Workflow

The following diagram illustrates the general experimental workflow for the analysis of this compound in pharmaceutical formulations.

G cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Testing) cluster_2 HPLC Analysis cluster_3 Data Analysis start Drug Formulation (Tablet, Inhalation Solution, Nebulizer Solution) prep Dissolution/Dilution start->prep filter Filtration (0.45 µm) prep->filter acid Acid Hydrolysis prep->acid base Alkaline Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolytic prep->photo hplc HPLC System (C18 Column, UV Detector) filter->hplc Inject Sample acid->hplc Inject Stressed Sample base->hplc oxidation->hplc thermal->hplc photo->hplc separation Chromatographic Separation hplc->separation detection Detection & Quantification of Fenoterol & Impurity A separation->detection data Impurity Profiling detection->data comparison Comparison of Impurity A across Formulations data->comparison

Caption: Workflow for this compound Analysis.

Degradation Pathway of Fenoterol

The formation of Impurity A and other degradation products is influenced by the chemical structure of Fenoterol and the environmental conditions it is exposed to. The following diagram illustrates a simplified potential degradation pathway.

G Fenoterol Fenoterol ImpurityA This compound Fenoterol->ImpurityA Oxidation/Other OtherDegradants Other Degradation Products Fenoterol->OtherDegradants Hydrolysis/Photolysis

Caption: Simplified Fenoterol Degradation Pathway.

Conclusion

The control of impurities is a fundamental aspect of drug development and manufacturing. This guide highlights the importance of monitoring this compound in different drug formulations. While solid dosage forms like tablets may exhibit a different impurity profile under forced degradation conditions compared to liquid formulations, all formulations require robust, validated analytical methods to ensure their quality and safety. The provided experimental protocols and workflows serve as a valuable resource for researchers and scientists involved in the development and analysis of Fenoterol-containing drug products. Further direct comparative studies would be beneficial to provide a more definitive understanding of the stability of Fenoterol across its various dosage forms.

Safety Operating Guide

Navigating the Disposal of Fenoterol Impurity A: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical impurities is a critical component of laboratory safety and regulatory compliance. Fenoterol Impurity A, a substance related to the bronchodilator Fenoterol, requires careful handling and disposal due to its potential hazards. This guide provides essential procedural information to ensure its safe management from use to final disposal.

Essential Safety and Handling Protocols

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of the parent compound, Fenoterol, and general guidelines for pharmaceutical and potentially cytotoxic waste is imperative. The following procedures should be strictly adhered to:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If handling the compound as a powder or if aerosolization is possible, a respirator is recommended.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In the event of a spill, immediately cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. This information is crucial for its proper handling, storage, and disposal.

PropertyValue
Chemical Formula C₁₇H₂₁NO₄
Molecular Weight 303.36 g/mol
Appearance Solid powder
Boiling Point 566.0 ± 45.0 °C
Density 1.289 ± 0.06 g/cm³
CAS Numbers 107878-38-6, 38964-10-2 (HBr salt)

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations for hazardous and pharmaceutical waste, governed primarily by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

Experimental Protocol for Waste Segregation and Packaging
  • Waste Identification: All waste materials contaminated with this compound, including unused compound, contaminated labware (e.g., vials, pipettes), and used PPE, must be classified as hazardous pharmaceutical waste.

  • Segregation: This waste must be segregated from general laboratory waste at the point of generation.

  • Containerization:

    • Solid Waste: Place solid waste, including absorbed spills and contaminated PPE, into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Handle with Care").

    • Liquid Waste: If this compound is in a solution, it should be collected in a designated, sealed, and labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents and associated hazards.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Packaging & Labeling cluster_2 Step 3: Storage & Collection cluster_3 Step 4: Final Disposal a This compound Waste (Solid & Liquid) c Segregate at Source a->c b Contaminated Materials (PPE, Labware) b->c d Place in Designated Hazardous Waste Container c->d e Label Container Clearly: - Hazardous Waste - Chemical Name - Hazard Symbols d->e f Store in Secure, Designated Area e->f g Arrange for Collection by Certified Hazardous Waste Vendor f->g h Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) g->h i Incineration (Preferred Method) h->i

Caption: Workflow for the proper disposal of this compound.

Final Disposal Method

The recommended and often legally mandated method for the final disposal of pharmaceutical waste like this compound is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This high-temperature destruction process is effective in breaking down the chemical structure of the compound, thereby preventing its release into the environment. It is crucial to engage a certified hazardous waste management vendor to ensure the compliant transportation and disposal of this material.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, while maintaining regulatory compliance.

Essential Safety and Logistical Information for Handling Fenoterol Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial procedural information for the safe handling and disposal of Fenoterol Impurity A in a laboratory setting. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals.

Quantitative Data Summary

Limited quantitative toxicological and ecological data are available for this compound. The following table summarizes the available information.[1]

PropertyData
Acute Toxicity
Oral LD50No data available[1]
InhalationNo data available[1]
DermalNo data available[1]
Skin Corrosion/Irritation No data available[1]
Serious Eye Damage/Irritation No data available[1]
Respiratory or Skin Sensitization No data available[1]
Germ Cell Mutagenicity No data available[1]
Carcinogenicity No data available[1]
Reproductive Toxicity No data available[1]
Specific Target Organ Toxicity (Single Exposure) No data available[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available[1]
Aspiration Hazard Based on available data, the classification criteria are not met.[1]
Ecotoxicity No data available[1]
Persistence and Degradability No data available[1]

Operational Plan: Safe Handling of this compound

This section outlines the step-by-step methodology for safely handling this compound from receipt to use in experimental procedures.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH-approved respirator. For situations where the respirator is the sole means of protection, a full-face supplied air respirator is required.[1]

Handling and Experimental Procedures
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoidance of Contamination: Do not eat, drink, or smoke in areas where the chemical is handled. Avoid inhalation of dust and contact with skin and eyes.

  • Weighing: If weighing the solid material, do so in a ventilated enclosure to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In case of a spill, keep unnecessary personnel away.[1] Wear appropriate PPE and avoid inhaling any dust.[1] Do not touch damaged containers or spilled material without proper protective clothing.[1] Ensure adequate ventilation.[1]

First Aid Measures
  • Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing.[1] Seek medical attention if symptoms develop or persist.[1]

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Consult a physician.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1]

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure a Don Appropriate PPE b Prepare Well-Ventilated Workspace a->b c Retrieve from Storage b->c Proceed to handling d Weigh/Measure in Ventilated Enclosure c->d e Perform Experimental Procedure d->e f Decontaminate Workspace e->f Procedure complete g Dispose of Waste f->g h Remove PPE g->h i Wash Hands h->i

Operational Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to ensure environmental safety and regulatory compliance.

Waste Characterization
  • Unused Material: Excess and expired this compound should be treated as hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and containers, should also be considered hazardous waste.

Disposal Methodology
  • Licensed Disposal Company: All waste materials must be offered to a licensed hazardous material disposal company.[1]

  • Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

disposal_plan cluster_collection Waste Collection cluster_disposal Disposal a Collect Unused Material & Contaminated Items b Store in a Labeled, Sealed Hazardous Waste Container a->b c Contact Licensed Hazardous Waste Disposal Company b->c Ready for disposal d Arrange for Pickup and Transport c->d e Ensure Proper Manifesting and Documentation d->e

Disposal Plan for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoterol Impurity A
Reactant of Route 2
Reactant of Route 2
Fenoterol Impurity A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.